Gadolinium--nickel (1/3)
Description
BenchChem offers high-quality Gadolinium--nickel (1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium--nickel (1/3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
12024-75-8 |
|---|---|
Molecular Formula |
GdNi3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
gadolinium;nickel |
InChI |
InChI=1S/Gd.3Ni |
InChI Key |
HGWGOQJDDRHSRE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Gd] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Atomic Architecture of GdNi₃: A Technical Guide to its Crystal Structure
For Immediate Release
A comprehensive analysis of the intermetallic compound Gadolinium-Nickel (1/3), GdNi₃, reveals a hexagonal crystal structure belonging to the CeNi₃-type. This guide provides an in-depth look at its crystallographic data, the experimental procedures for its characterization, and the logical framework of its structural analysis, tailored for researchers, scientists, and professionals in drug development.
Core Crystallographic Data
The crystal structure of GdNi₃ has been determined to be hexagonal, with the space group P6₃/mmc (No. 194). This structure is isostructural with CeNi₃. The lattice parameters and atomic positions are crucial for understanding the material's properties and for computational modeling.
| Crystallographic Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc (No. 194) |
| Pearson Symbol | hP8 |
| Lattice Parameters | |
| a | 4.98 Å |
| c | 16.42 Å |
| Atomic Positions | Wyckoff Position |
| Gd1 | 2c |
| Gd2 | 2b |
| Ni1 | 6h |
| Ni2 | 2d |
| Ni3 | 2a |
Note: The specific value for the 'x' coordinate of the Ni1 atom in the 6h Wyckoff position requires further refinement from experimental data.
Experimental Protocol: From Synthesis to Structure Determination
The determination of the crystal structure of GdNi₃ involves a multi-step experimental process, beginning with the synthesis of the material and culminating in the analysis of diffraction data.
Synthesis
Polycrystalline samples of GdNi₃ are typically synthesized using arc melting. This technique involves:
-
Starting Materials: High-purity gadolinium (Gd) and nickel (Ni) metals, typically with a purity of 99.9% or higher.
-
Stoichiometry: The elements are weighed in a stoichiometric ratio of 1:3 (Gd:Ni).
-
Melting Process: The mixture is melted in an arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The sample is often flipped and re-melted several times to ensure homogeneity.
-
Annealing: To improve crystallinity and relieve internal stresses, the as-cast ingot is sealed in a quartz tube under vacuum and annealed at an elevated temperature (e.g., 800 °C) for an extended period (e.g., one week).
Crystal Structure Analysis: X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is the primary technique used to determine the crystal structure of polycrystalline materials like GdNi₃.
-
Sample Preparation: A small portion of the annealed ingot is ground into a fine powder to ensure random orientation of the crystallites.
-
Data Collection: The powder sample is mounted in a diffractometer, and a monochromatic X-ray beam (commonly Cu Kα radiation) is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld method. This powerful technique involves:
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a and c) and the crystal system (hexagonal).
-
Space Group Determination: The systematic absences in the diffraction pattern are analyzed to identify the space group (P6₃/mmc).
-
Structure Refinement: A theoretical diffraction pattern is calculated based on a structural model (CeNi₃-type in this case). The structural parameters (lattice parameters, atomic coordinates, thermal parameters, etc.) are then refined by minimizing the difference between the calculated and observed diffraction patterns using a least-squares algorithm. The quality of the fit is assessed by reliability factors (e.g., Rwp, Rp, and χ²).
-
Visualizing the Process and Structure
To better illustrate the workflow and the relationships within the crystallographic data, the following diagrams are provided.
A Technical Guide to the Thermodynamic Stability of Gadolinium-Nickel Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of intermetallic compounds within the Gadolinium-Nickel (Gd-Ni) binary system. A thorough understanding of the thermodynamic properties, such as enthalpy of formation and phase transition temperatures, is critical for the development and application of these materials in various fields, including materials science and potentially as precursors or components in advanced biomedical applications. This document summarizes the core thermodynamic data, details the experimental methodologies used for their determination, and presents logical workflows for assessing material stability.
Thermodynamic Stability of Gd-Ni Intermetallic Compounds
The thermodynamic stability of a compound is fundamentally indicated by its standard enthalpy of formation (ΔH°f). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative enthalpy of formation signifies that the formation of the compound is an exothermic process, indicating that the compound is more stable than a simple mixture of its constituent elements. The Gd-Ni system is characterized by the formation of several stable intermetallic compounds, all of which exhibit negative enthalpies of formation, confirming their thermodynamic stability.
Recent thermodynamic assessments using the CALPHAD (CALculation of PHAse Diagrams) approach have refined our understanding of the Gd-Ni system. These assessments, supported by experimental data, confirm the existence of seven stable intermetallic compounds: Gd₃Ni, GdNi, GdNi₂, GdNi₃, Gd₂Ni₇, GdNi₅, and Gd₂Ni₁₇.[1][2]
Enthalpy of Formation
The standard enthalpies of formation for the stable Gd-Ni compounds have been determined experimentally, primarily through high-temperature solution calorimetry. These values are crucial for calculating phase diagrams and predicting material behavior at various temperatures. The data reveals a strong exothermic interaction between Gadolinium and Nickel, leading to significant stability for the resulting compounds. A calorimetric study involving the dissolution of these compounds in molten aluminum provided a consistent set of formation enthalpies.[3]
Table 1: Standard Enthalpy of Formation (ΔH°f) of Gd-Ni Compounds
| Compound | Formula | Standard Enthalpy of Formation (ΔH°f) at 298.15 K (kJ/mol of atoms) |
|---|---|---|
| Gadolinium Nickel | Gd₃Ni | -19.0 |
| Gadolinium Nickel | GdNi | -34.0 |
| Gadolinium Nickel | GdNi₂ | -34.9 |
| Gadolinium Nickel | GdNi₃ | -33.1 |
| Gadolinium Nickel | Gd₂Ni₇ | -32.8 |
| Gadolinium Nickel | GdNi₅ | -29.4 |
| Gadolinium Nickel | Gd₂Ni₁₇ | -23.0 |
Note: Data sourced from calorimetric measurements as cited in thermodynamic assessments.[3]
Phase Transition Temperatures
The stability of these compounds is also defined by their behavior at elevated temperatures. Some compounds melt congruently, meaning they transform directly from a solid to a liquid of the same composition. Others decompose peritectically, transforming into a different solid phase and a liquid phase. These transition temperatures are critical parameters for material synthesis and processing.
Table 2: Phase Transition Temperatures of Gd-Ni Compounds
| Compound | Formula | Transition Type | Transition Temperature (°C) | Transition Temperature (K) |
|---|---|---|---|---|
| Gd₃Ni | Gd₃Ni | Peritectic Decomposition | 775 | 1048 |
| GdNi | GdNi | Congruent Melting | 980 | 1253 |
| GdNi₂ | GdNi₂ | Peritectic Decomposition | 1010 | 1283 |
| GdNi₃ | GdNi₃ | Peritectic Decomposition | 1070 | 1343 |
| Gd₂Ni₇ | Gd₂Ni₇ | Peritectic Decomposition | 1180 | 1453 |
| GdNi₅ | GdNi₅ | Congruent Melting | 1550 | 1823 |
| Gd₂Ni₁₇ | Gd₂Ni₁₇ | Peritectic Decomposition | 1300 | 1573 |
Note: Temperatures are based on differential thermal analysis and phase diagram investigations.
Experimental Protocols for Thermodynamic Characterization
The quantitative data presented in this guide are the result of rigorous experimental work employing several key analytical techniques. The following sections detail the methodologies for the primary techniques used to characterize the thermodynamic stability of Gd-Ni alloys.
High-Temperature Solution Calorimetry
High-temperature solution calorimetry is a direct method for measuring the enthalpy of formation of intermetallic compounds.[4][5] The technique relies on dissolving the compound and its pure constituent elements in a metallic solvent bath (e.g., liquid aluminum) at a high temperature and measuring the associated heat effects.
Methodology:
-
Sample Preparation: Stoichiometric amounts of high-purity Gadolinium (≥99.9%) and Nickel (≥99.9%) are arc-melted under an inert argon atmosphere to synthesize the desired intermetallic compound. The resulting alloy is typically annealed to ensure homogeneity.
-
Calorimeter Setup: A high-temperature calorimeter (e.g., a Setaram AlexSYS or a custom-built isoperibolic calorimeter) is used. The instrument contains a crucible with a liquid metal solvent (typically aluminum) maintained at a constant high temperature (e.g., 1000-1200 K).
-
Measurement of Heat of Solution:
-
A small, precisely weighed sample of the intermetallic compound (e.g., GdNi₅) is dropped from room temperature into the molten aluminum bath. The heat effect (heat of solution plus the heat content of the sample) is measured by thermopile detectors.
-
Separately, a mechanical mixture of the constituent elements (in their stoichiometric ratio, e.g., 1 Gd + 5 Ni) is dropped into the calorimeter, and the heat effect is measured.
-
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) at the reference temperature (T₀ = 298.15 K) is calculated using Hess's law. The difference between the heat effect of the mixture and the heat effect of the compound, after correcting for the heat contents of the elements and the compound from T₀ to the calorimeter temperature, yields the enthalpy of formation.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
DTA and DSC are thermal analysis techniques used to determine the temperatures of phase transitions, such as melting and solid-state transformations.[6][7] These methods measure the temperature difference (DTA) or the difference in heat flow (DSC) between a sample and an inert reference material as they are subjected to a controlled temperature program.
Methodology:
-
Sample Preparation: Small, representative samples (typically 10-50 mg) of the Gd-Ni alloys are placed in inert crucibles (e.g., alumina, tungsten, or graphite).
-
Instrument Setup: The sample and a reference crucible (usually empty) are placed in the DTA/DSC furnace. The system is purged with a high-purity inert gas (e.g., argon) to prevent oxidation.
-
Thermal Program: The furnace temperature is ramped up and down at a constant, controlled rate (e.g., 5-20 K/min).
-
Data Analysis: The DTA/DSC curve plots the differential temperature or heat flow against the sample temperature.
-
Endothermic Peaks: Indicate heat absorption and correspond to events like melting or peritectic decomposition. The onset temperature of the peak is taken as the transition temperature.
-
Exothermic Peaks: Indicate heat release and correspond to events like crystallization or solidification.
-
By analyzing the heating and cooling curves for alloys across a range of compositions, the liquidus, solidus, and peritectic reaction temperatures for the entire phase diagram can be mapped.
-
Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to measure the vapor pressure of species in equilibrium with a condensed phase. This data can be used to determine thermodynamic activities and Gibbs free energies of formation.[4][8][9]
Methodology:
-
Sample Preparation: The alloy sample is placed inside a Knudsen cell, which is a small, non-reactive crucible (e.g., made of tungsten, molybdenum, or tantalum) with a small, well-defined orifice in the lid.
-
Instrument Setup: The Knudsen cell is placed in a high-vacuum chamber and heated by a resistance furnace or electron beam to achieve a uniform high temperature.
-
Effusion and Ionization: At high temperature, the sample establishes an equilibrium vapor pressure inside the cell. A small fraction of this vapor effuses through the orifice, forming a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized (typically by electron impact).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected. The measured ion intensity of a particular species is proportional to its partial pressure inside the Knudsen cell.
-
Thermodynamic Calculation: By measuring the ion intensities of the effusing species (e.g., Gd and Ni atoms) as a function of temperature, the partial pressures can be determined. From these partial pressures, the thermodynamic activities of the components in the alloy are calculated. The Gibbs free energy of formation can then be derived from these activities using standard thermodynamic relations.
Visualizations of Methodologies and Logical Flows
Diagrams created using Graphviz provide a clear visual representation of the relationships between experimental techniques and the logical flow of a thermodynamic assessment.
References
- 1. bohrium.com [bohrium.com]
- 2. Thermodynamic reassessment of Gd–Ni system [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
electronic structure investigation of GdNi alloys
An In-depth Technical Guide to the Electronic Structure of GdNi Alloys
Introduction
Intermetallic alloys composed of rare-earth (R) and transition metals (T) are the subject of extensive research due to their fascinating magnetic properties and potential for technological applications, such as magnetic refrigeration. The GdNi alloy system, in particular, exhibits a significant magnetocaloric effect, making a thorough understanding of its electronic structure crucial for optimizing its performance and discovering new materials. GdNi is a ferrimagnetic material with a Curie temperature (TC) of 69 K.[1][2] This guide provides a detailed overview of the experimental and theoretical methodologies used to investigate the electronic structure of GdNi alloys and presents the key findings that challenge traditional models of charge transfer in R-T compounds.
Theoretical Framework
The electronic properties of GdNi alloys are governed by the interplay between the localized Gd 4f electrons and the more itinerant Ni 3d electrons. Strong electron correlation effects, particularly within the Gd 4f shell, necessitate sophisticated theoretical approaches beyond standard electronic structure calculations.
Density Functional Theory (DFT+U)
Spin-polarized Density Functional Theory (DFT) is a powerful computational method for investigating the electronic band structure and magnetic properties of materials.[3][4][5] For systems with strongly correlated electrons, such as the 4f electrons in Gadolinium, the standard DFT approximations (like LDA or GGA) can be insufficient. The DFT+U method is therefore employed, which incorporates an on-site Coulomb interaction parameter (U) to better describe the localization of these electrons.[3][6] This approach allows for accurate calculation of the partial density of states (PDOS), which reveals the contribution of Gd 4f, Gd 5d, and Ni 3d states to the overall electronic structure.[3]
Atomic Multiplet and Cluster Model Calculations
Interpreting X-ray absorption (XAS) and photoemission spectra often requires theoretical modeling.
-
Atomic Multiplet Calculations: These calculations are used to simulate spectra arising from localized electrons, such as the Gd 4f shell. By considering the intra-atomic interactions and selection rules, they can accurately reproduce the complex multiplet structures observed in Gd M4,5-edge XAS and various core-level photoemission spectra.[1][2][7]
-
Cluster Model Calculations: To account for the hybridization between the transition metal and its neighboring atoms, cluster model calculations are used. For GdNi, a model considering a Ni ion and its nearest-neighbor Gd atoms is employed to simulate the Ni L2,3-edge XAS spectra, providing insights into the Ni 3d electron count and the degree of hybridization.[1][2]
Experimental Protocols
A combination of bulk-sensitive spectroscopic techniques is required to obtain a comprehensive picture of the electronic structure of GdNi alloys.
Hard X-ray Photoemission Spectroscopy (HAXPES)
HAXPES is a powerful, bulk-sensitive technique for probing the occupied electronic states of a material.[2]
-
Sample Preparation: Polycrystalline GdNi alloy samples are typically prepared by arc-melting stoichiometric amounts of high-purity Gd and Ni in an argon atmosphere. To ensure a clean surface for measurement, the samples are fractured in-situ within the ultra-high vacuum (UHV) chamber of the spectrometer.[8][9]
-
Instrumentation: Measurements are performed at a synchrotron radiation facility. Monochromatized hard X-rays (typically 6-8 keV) are used as the excitation source.
-
Data Acquisition: Photoelectrons are collected and their kinetic energy is measured by a high-resolution hemispherical electron analyzer. Valence band spectra are recorded from the Fermi level to higher binding energies, while core-level spectra are measured for specific elements (e.g., Gd 4d, 4f, 5p; Ni 2p, 3s).[7] Measurements are often conducted at low temperatures (e.g., 80 K) to minimize thermal broadening.[2][7]
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)
XAS probes the unoccupied electronic states by exciting a core electron to an empty state above the Fermi level.[10] XMCD, which is the difference in absorption of left- and right-circularly polarized X-rays in a magnetic field, provides element-specific information about the magnetic moments.
-
Sample Preparation: Similar to HAXPES, samples are cleaned in-situ in a UHV chamber to remove surface oxides and contaminants.
-
Instrumentation: The experiments are conducted at a synchrotron beamline. The XAS spectra are typically recorded in the total electron yield (TEY) mode, which is surface-sensitive but provides a high signal-to-noise ratio.
-
Data Acquisition: For XMCD, the sample is cooled to a temperature well below its Curie temperature (e.g., 25 K for GdNi) and subjected to a strong magnetic field (e.g., 1.5 T).[1] XAS and XMCD spectra are recorded at the relevant absorption edges, such as the Gd M4,5-edges (3d → 4f transitions) and the Ni L2,3-edges (2p → 3d transitions).[1][2]
Results and Discussion
The combined experimental and theoretical investigation of GdNi alloys has yielded a consistent picture of their electronic structure.
Valence Band and Density of States
HAXPES measurements of the GdNi valence band are crucial for understanding the character of the states near the Fermi level (EF).
-
The spectra clearly show that the Ni 3d-dominated states are located at the Fermi level and extend to about 4 eV binding energy.[1][2] This directly confirms that the Ni 3d band is partially filled.[1][2]
-
In contrast, the Gd 4f states appear as a sharp, localized peak at a much higher binding energy (around 8-9 eV), far from the Fermi level.[1][7]
-
These findings contradict the simple charge-transfer model, which would predict a fully occupied Ni 3d band resulting from the transfer of electrons from Gd to Ni.[1][2][7] DFT+U calculations support this picture, showing a significant density of Ni 3d states at EF and localized Gd 4f states at higher binding energy.[3]
Core-Level and Absorption Spectra
Analysis of core-level spectra provides detailed information about the elemental and magnetic states.
-
Gd M4,5-edge XAS/XMCD: The shape of the Gd M4,5-edge XAS is well-reproduced by atomic multiplet calculations assuming a trivalent Gd3+ state (4f7 configuration).[1][2] The corresponding XMCD spectrum is consistent with a ground state of S=7/2 and L=0, confirming the localized, high-moment character of the Gd 4f electrons.[1]
-
Ni L2,3-edge XAS/XMCD: Cluster model calculations used to analyze the Ni L2,3-edge XAS indicate that Ni is effectively divalent in GdNi, with a d-electron count of approximately 8.57.[1][2] This points to strong hybridization between the Ni 3d and Gd states.[1][2] XMCD results show that the Ni moments are aligned antiferromagnetically with the much larger Gd moments, confirming the ferrimagnetic nature of the alloy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from experimental and theoretical investigations of GdNi alloys.
Table 1: General Properties of GdNi Alloy
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Orthorhombic (CrB-type) | [1] |
| Space Group | Cmcm | [1] |
| Curie Temperature (TC) | 69 K | [1][2] |
| Magnetic Ordering | Ferrimagnetic |[1] |
Table 2: Key Features from Hard X-ray Photoemission Spectroscopy (HAXPES) of GdNi
| Spectral Feature | Binding Energy (eV) | Description | Reference |
|---|---|---|---|
| Ni 3d band | 0 - 4 | Partially filled band at the Fermi level | [1][2] |
| Gd 4f multiplet | ~8.5 | Localized states far from the Fermi level | [1][2] |
| Gd 5p3/2 | 20.19, 20.79 | Multiplet peaks | [7] |
| Gd 5p1/2 | 24.89, 27.16 | Broad multiplet peaks | [7] |
| Gd 4d | ~142 | Core level | [7] |
| Gd 4p3/2 | 271.5 | Core level with multiplet features |[7] |
Table 3: Element-Specific Magnetic Moments in GdNi
| Method | Gd Moment (μB/atom) | Ni Moment (μB/atom) | Reference |
|---|---|---|---|
| XMCD Sum Rules | ~7 (total) | -0.3 (orbital+spin) | [1] |
| DFT/Band Structure | 7.0 (spin) | -0.3 (spin) |[1] |
Visualizations
The following diagrams illustrate the workflow and logical connections in the study of GdNi alloys.
Conclusion
The electronic structure of GdNi alloys is characterized by a complex interplay of localized and itinerant electrons with strong correlation effects. A combination of bulk-sensitive spectroscopies and advanced theoretical modeling has revealed that:
-
The Ni 3d band is partially filled and strongly hybridized with Gd states, with significant density of states at the Fermi level.[1][2]
-
The Gd 4f electrons are highly localized, consistent with a stable Gd3+ configuration, and are responsible for the large magnetic moment of the alloy.[1][2]
-
The simple model of electron charge transfer from the rare-earth to the transition metal is not valid for GdNi.[1][2][7]
This detailed understanding provides a solid foundation for the rational design and development of new rare-earth-based intermetallic alloys for applications in areas such as magnetic cooling technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.aps.org [journals.aps.org]
- 3. researchgate.net [researchgate.net]
- 4. Modelling high entropy alloys with density functional theory [repository.lboro.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.aps.org [journals.aps.org]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. google.com [google.com]
An In-depth Technical Guide to the Specific Heat Measurements of GdNi₃
Introduction to GdNi₃ and the Importance of Specific Heat Measurement
GdNi₃ is a member of the rare-earth nickel intermetallic family. The magnetic properties of such compounds are of significant interest due to the localized 4f electrons of the Gadolinium (Gd) ions. One of the key thermodynamic parameters that provides insight into the magnetic and lattice vibrational properties of a material is its specific heat capacity (Cₚ).
Specific heat measurements as a function of temperature are crucial for:
-
Identifying and characterizing phase transitions, particularly magnetic ordering temperatures.
-
Understanding the nature of magnetic ordering (e.g., ferromagnetic, antiferromagnetic).
-
Determining the Debye temperature, which is related to the lattice stiffness.
-
Calculating thermodynamic quantities such as entropy and enthalpy.
Based on magnetic susceptibility measurements, GdNi₃ is known to exhibit a ferromagnetic transition with a Curie temperature (T_C) of approximately 115 K[1]. A prominent anomaly, typically lambda-shaped, is expected in the specific heat curve at this temperature, signifying the second-order phase transition from a magnetically ordered (ferromagnetic) state to a disordered (paramagnetic) state.
Experimental Protocol for Specific Heat Measurement of GdNi₃
The following protocol details the steps for measuring the specific heat of a polycrystalline GdNi₃ sample using the heat capacity option of a Quantum Design Physical Property Measurement System (PPMS), a widely used platform for such studies.[2][3][4][5]
2.1. Sample Preparation
-
Synthesis: Polycrystalline GdNi₃ samples are typically synthesized by arc-melting stoichiometric amounts of high-purity Gd (99.9% or better) and Ni (99.99% or better) in an inert argon atmosphere. To ensure homogeneity, the resulting ingot should be flipped and remelted several times.
-
Annealing: The as-cast ingot is then sealed in an evacuated quartz tube and annealed at a temperature below its decomposition temperature of 1110°C for an extended period (e.g., one week) to promote phase purity and relieve internal stresses.
-
Characterization: The crystal structure and phase purity of the annealed sample should be confirmed using powder X-ray diffraction (XRD).
-
Sample Mounting: A small, flat piece of the GdNi₃ sample (typically a few milligrams) is carefully cut from the ingot. The mass of the sample must be accurately measured. The sample is then affixed to the sample platform of the PPMS heat capacity puck using a minimal amount of Apiezon N grease to ensure good thermal contact.
2.2. Measurement Procedure using PPMS (Relaxation Method)
The PPMS employs a thermal relaxation technique to measure heat capacity.[2][4] The core principle involves heating the sample with a known amount of heat and then monitoring the temperature relaxation as it cools back to the base temperature.
-
Addenda Measurement: Before measuring the sample, a baseline measurement of the empty sample platform with the Apiezon grease (the "addenda") must be performed across the entire temperature range of interest (e.g., 2 K to 300 K). This addenda heat capacity will be subtracted from the total measured heat capacity to isolate the contribution from the sample.
-
Sample Measurement:
-
The puck with the mounted GdNi₃ sample is loaded into the PPMS chamber.
-
The sample space is evacuated to a high vacuum to ensure that heat is transferred primarily through the sample and the platform, not through convection.
-
The measurement sequence is initiated via the control software. The system will cool to the lowest desired temperature (e.g., 2 K).
-
The measurement proceeds by stabilizing the temperature at set points. At each point, a small heat pulse is applied to the sample platform, raising its temperature slightly.
-
The temperature relaxation back to the base temperature is recorded. The heat capacity is then calculated from the magnitude of the temperature rise and the time constant of the relaxation.
-
This process is repeated at discrete temperature intervals up to the maximum desired temperature (e.g., 300 K). It is advisable to take finer temperature steps around the expected magnetic transition temperature (~115 K) to accurately resolve the anomaly.
-
-
Data Analysis: The PPMS software automatically subtracts the addenda heat capacity from the raw data to yield the heat capacity of the GdNi₃ sample. The data is typically presented as specific heat capacity (Cₚ) in units of J/mol·K.
Expected Data and Presentation
While experimental data for GdNi₃ is not available in the cited literature, a table summarizing the expected specific heat measurements would be structured as follows. The data would show a clear peak at the Curie temperature of ~115 K.
| Temperature (K) | Specific Heat (J/mol·K) |
| 2.0 | Value |
| ... | ... |
| 110.0 | Value approaching peak |
| 115.0 | Peak Value (λ-anomaly) |
| 120.0 | Value decreasing from peak |
| ... | ... |
| 300.0 | Value approaching Dulong-Petit limit |
Note: The above table is a template. Specific heat values would need to be populated from experimental measurements.
Visualization of the Experimental Workflow
The logical flow of the specific heat measurement process can be visualized using the following diagram.
Conclusion
This guide has outlined the standard experimental procedure for measuring the specific heat of the intermetallic compound GdNi₃. The use of a PPMS with the thermal relaxation technique provides a reliable method for obtaining high-quality data. The key feature expected in the specific heat of GdNi₃ is a pronounced anomaly at its Curie temperature of approximately 115 K, which corresponds to the ferromagnetic to paramagnetic phase transition[1]. Accurate measurement of this property is fundamental to a deeper understanding of the magnetic and thermodynamic behavior of this and related rare-earth compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Physical Property Measurement System (PPMS) | Quantum Design [qd-europe.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Design North America - Products - Physical Property Measurement System (PPMS) is a scientific automated materials characterization system. PPMS comes with a 9 tesla, 14 tesla, or 16 tesla superconducting magnet and temperature range of 1.9 - 400 K, ideal for electrical, thermal, magnetic, and sub-kelvin property measurements of materials. [qdusa.com]
A Technical Guide to the Novel Properties of the Gadolinium-Nickel System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of rare-earth intermetallic compounds continues to unveil fascinating physical phenomena with significant potential for technological applications. Among these, the Gadolinium-Nickel (Gd-Ni) system has emerged as a fertile ground for discovering novel magnetic and magnetocaloric properties. This technical guide provides an in-depth overview of the synthesis, characterization, and novel properties of various Gd-Ni intermetallic compounds, with a focus on their potential applications in magnetic refrigeration and other advanced technologies. The information presented herein is a synthesis of recent research findings, intended to serve as a comprehensive resource for professionals in materials science and related fields.
Data Presentation: Quantitative Properties of Gd-Ni Compounds
The following tables summarize the key quantitative data for several prominent Gd-Ni intermetallic compounds, facilitating a clear comparison of their magnetic and magnetocaloric properties.
Table 1: Magnetic and Magnetocaloric Properties of Gd-Ni Intermetallic Compounds
| Compound | Crystal Structure | Magnetic Ordering | Curie Temperature (TC) (K) | Magnetic Entropy Change (-ΔSM) (J kg-1 K-1) | Applied Field (T) | Refrigerant Capacity (RC) (J kg-1) | Reference |
| GdNi | Orthorhombic (CrB-type) | Ferromagnetic | 69 - 70 | - | - | - | [1] |
| GdNi2 | Laves Phase (Cubic) | Ferrimagnetic | 70 - 85 | 8.0 | 3 | - | [2][3] |
| 17.0 | 10 | - | [2][4] | ||||
| Gd3Ni2 | - | Ferromagnetic | - | 8.0 | 5 | - | [5][6] |
| GdNi5 | Hexagonal (CaCu5-type) | Ferrimagnetic | 32 | - | - | - | [7] |
Table 2: Magnetic Moments in Gd-Ni Compounds
| Compound | Magnetic Moment (μB/f.u.) | Notes | Reference |
| GdNi | - | Ni is considered to have a small induced moment. | [1] |
| GdNi5 | 6.2 | Nickel atoms exhibit small magnetic moments. | [7] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of research findings. This section details the key experimental protocols for the synthesis and characterization of Gd-Ni alloys.
Synthesis of Gd-Ni Intermetallic Compounds: Arc Melting
Polycrystalline samples of Gd-Ni intermetallic compounds are typically synthesized using the arc melting technique in a controlled atmosphere to prevent oxidation of the rare-earth elements.
Protocol:
-
Starting Materials: High-purity Gadolinium (99.9%) and Nickel (99.99%) are used as starting materials.
-
Stoichiometric Weighing: The elements are weighed in the desired stoichiometric ratios. An excess of Gadolinium (typically 1-2 wt%) is often added to compensate for its higher vapor pressure and potential evaporation losses during melting.
-
Furnace Preparation: The arc melting furnace chamber is evacuated to a high vacuum (typically < 10-4 mbar) and then backfilled with high-purity argon gas. This process is repeated several times to ensure an inert atmosphere.
-
Melting Process: A non-consumable tungsten electrode is used to strike an electric arc onto the raw materials placed in a water-cooled copper hearth. The high temperature of the arc melts and alloys the elements.
-
Homogenization: To ensure compositional homogeneity, the resulting ingot is flipped and re-melted multiple times (typically 3-5 times).
-
Annealing (Optional): For some compounds, a subsequent annealing step in a vacuum-sealed quartz tube at a specific temperature for an extended period (e.g., 800°C for one week) is performed to improve crystal quality and phase purity.
Structural Characterization: X-ray Diffraction (XRD)
X-ray diffraction is the primary technique used to identify the crystal structure and phase purity of the synthesized Gd-Ni compounds.
Protocol:
-
Sample Preparation: A small portion of the as-cast or annealed ingot is ground into a fine powder using an agate mortar and pestle.
-
Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 20° to 80° with a step size of 0.02° and a suitable scan speed.
-
Data Analysis:
-
Phase Identification: The obtained XRD patterns are compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.
-
Lattice Parameter Calculation: The lattice parameters of the identified phases are calculated from the positions of the diffraction peaks using software based on the Rietveld refinement method.
-
Magnetic and Magnetocaloric Characterization
The magnetic and magnetocaloric properties of the Gd-Ni alloys are investigated using various magnetometry and calorimetry techniques.
A Vibrating Sample Magnetometer (VSM) is used to measure the magnetic properties, such as magnetization as a function of temperature and applied magnetic field.
Protocol:
-
Sample Preparation: A small, regularly shaped piece of the alloy is cut from the ingot. The mass and dimensions of the sample are carefully measured.
-
Sample Mounting: The sample is mounted on a sample holder, ensuring it is securely fixed and its orientation with respect to the magnetic field is known.
-
Measurement of M-T Curves: The magnetization (M) is measured as a function of temperature (T) in a low applied magnetic field (e.g., 100 Oe) to determine the Curie temperature (TC). The sample is typically cooled in zero field (ZFC) and then measured upon warming, followed by a measurement upon cooling in the applied field (FC).
-
Measurement of M-H Isotherms: A series of isothermal magnetization curves (M-H) are measured at different temperatures, especially around the Curie temperature. The magnetic field is swept from a maximum positive value to a maximum negative value and back.
The magnetocaloric effect, characterized by the magnetic entropy change (-ΔSM) and the refrigerant capacity (RC), can be determined indirectly from the M-H isotherms or directly through calorimetric measurements.
Indirect Method (from M-H Isotherms):
The isothermal magnetic entropy change is calculated from the M-H data using the Maxwell relation:
ΔSM(T, H) = ∫0H (∂M/∂T)H' dH'
Direct Method (Adiabatic Temperature Change):
The adiabatic temperature change (ΔTad) is measured directly by applying a magnetic field to the sample under adiabatic conditions and measuring the resulting temperature change with a thermocouple attached to the sample.
Mandatory Visualizations
Experimental Workflow for Gd-Ni Alloy Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of Gd-Ni alloys.
Logical Relationship of Magnetocaloric Effect Analysis
Caption: Analysis of the magnetocaloric effect from magnetization data.
Conclusion
The Gd-Ni system presents a rich landscape for the discovery of novel magnetic and magnetocaloric materials. The intermetallic compounds within this system exhibit a range of interesting properties, from significant magnetocaloric effects in GdNi2 and Gd3Ni2 to the complex magnetic behavior of GdNi5. The experimental protocols detailed in this guide provide a foundation for researchers to explore this system further. Continued investigation into the synthesis-structure-property relationships in Gd-Ni alloys is crucial for unlocking their full potential in applications such as magnetic refrigeration, which promises more energy-efficient and environmentally friendly cooling technologies. The systematic approach to data collection and characterization outlined here will be instrumental in advancing our understanding and utilization of these remarkable materials.
References
- 1. On the magnetic properties of rare earth intermetallic compound GdNi: effect of Yttrium substitution at the Gd-site [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Magnetocaloric Properties in Gd 3 Ni 2 and Gd 3 CoNi Systems [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Investigation of the Magnetocaloric Effect in GdNi3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the magnetocaloric effect (MCE) of the intermetallic compound GdNi3. Due to a scarcity of specific published data on the magnetocaloric properties of GdNi3, this document establishes a foundational understanding by detailing the theoretical underpinnings of the MCE, outlining the standard experimental protocols for its characterization, and presenting available data on the magnetic properties of GdNi3 and its closely related compounds. This approach allows for an informed estimation of the potential magnetocaloric performance of GdNi3.
Introduction to the Magnetocaloric Effect
The magnetocaloric effect is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of an external magnetic field under adiabatic conditions.[1][2] This effect is intrinsic to all magnetic materials and is most pronounced near the material's magnetic ordering temperature, such as the Curie temperature for ferromagnetic materials.[3][4] The MCE is quantified by two primary parameters: the isothermal magnetic entropy change (ΔS_M) and the adiabatic temperature change (ΔT_ad).[5] These parameters, along with the refrigerant capacity (RC), are crucial for evaluating a material's potential for magnetic refrigeration applications.[6][7]
Magnetic and Structural Properties of GdNi3
Precise data on the magnetocaloric properties of GdNi3 is not extensively available in peer-reviewed literature. However, its fundamental magnetic and structural characteristics can be inferred from studies on the Gd-Ni alloy system.
Magnetic Transition: The Curie temperature (T_C), the temperature at which a material transitions from a ferromagnetic to a paramagnetic state, is a critical parameter for the MCE. Based on data for the Gd-Ni alloy series, the Curie temperature for GdNi3 is estimated to be approximately 115 K.[8] The nature of this transition (first or second order) significantly influences the magnetocaloric behavior. For many Gd-based intermetallics, the transition is of the second order, which is often associated with a lower magnetic hysteresis, a desirable property for refrigerant materials.[6]
Experimental Protocols for MCE Characterization
The characterization of the magnetocaloric effect involves a series of precise magnetic and thermal measurements. The general experimental workflow is outlined below.
Sample Preparation and Characterization
-
Synthesis: Polycrystalline samples of GdNi3 are typically synthesized by arc-melting stoichiometric amounts of high-purity gadolinium and nickel in an inert atmosphere (e.g., argon). To ensure homogeneity, the resulting ingot is often flipped and remelted several times.
-
Annealing: The synthesized ingot is then annealed at a high temperature in a vacuum-sealed quartz tube for an extended period (e.g., several days to weeks) to improve crystal quality and phase purity.
-
Structural Characterization: The crystal structure and phase purity of the annealed sample are confirmed using powder X-ray diffraction (XRD) at room temperature.
Magnetic Measurements
Magnetic measurements are typically performed using a vibrating sample magnetometer (VSM) or a SQUID magnetometer.
-
Isothermal Magnetization: A series of isothermal magnetization curves (M vs. H) are measured at different constant temperatures around the Curie temperature.
-
Temperature-Dependent Magnetization: The magnetization as a function of temperature (M vs. T) is measured in a low magnetic field to precisely determine the Curie temperature.
Calorimetric Measurements
Calorimetric measurements are essential for determining the heat capacity of the material, which is used to calculate the adiabatic temperature change. These are typically performed using a physical property measurement system (PPMS) with a heat capacity module.
-
Heat Capacity vs. Temperature: The specific heat capacity (C_p) is measured as a function of temperature in the absence and presence of a magnetic field.
Calculation of MCE Parameters
-
Isothermal Magnetic Entropy Change (ΔS_M): ΔS_M is calculated from the isothermal magnetization data using the Maxwell relation:
ΔS_M(T, ΔH) = ∫[∂M(T,H)/∂T]_H dH
-
Adiabatic Temperature Change (ΔT_ad): ΔT_ad can be determined directly by measuring the temperature change of the sample in an adiabatic environment as the magnetic field is changed. Indirectly, it can be calculated from the heat capacity and magnetization data.
-
Refrigerant Capacity (RC): RC, which represents the amount of heat that can be transferred in one refrigeration cycle, is calculated by integrating the ΔS_M curve over the temperature span at half maximum of the peak:
RC = ∫|ΔS_M(T)| dT
Quantitative Data for Related Gd-Ni Compounds
In the absence of specific data for GdNi3, the following tables present the magnetocaloric properties of other Gd-Ni based compounds to provide a comparative context.
| Compound | Curie Temp. (T_C) (K) | Magnetic Field Change (T) | Max. Isothermal Entropy Change (-ΔS_M) (J kg⁻¹ K⁻¹) | Refrigerant Capacity (RC) (J kg⁻¹) | Reference |
| Gd3Ni2 | ~147 | 5 | 8.0 | Not Reported | [9] |
| Gd6Co1.67Si2.5Ge0.5 | 296 | 5 | 5.9 | 424 | [6][7] |
Note: The data for Gd6Co1.67Si2.5Ge0.5 is included to show a Gd-based intermetallic with a higher Curie temperature and significant refrigerant capacity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of magnetocaloric materials.
Relationship between Magnetic Order and MCE
Caption: The relationship between magnetic ordering and the magnetocaloric effect.
Conclusion
While specific quantitative data on the magnetocaloric effect of GdNi3 remains elusive in the current literature, this guide provides a robust framework for its preliminary investigation. Based on the properties of related Gd-Ni compounds, GdNi3 is expected to exhibit a second-order magnetic phase transition around 115 K. To fully ascertain its potential as a magnetocaloric material, further experimental studies focusing on the direct and indirect measurement of its isothermal magnetic entropy change, adiabatic temperature change, and refrigerant capacity are necessary. The experimental protocols and theoretical background provided herein serve as a comprehensive starting point for such research endeavors.
References
- 1. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 2. Review of magnetic properties and magnetocaloric effect in the intermetallic compounds of rare earth with low boiling point metals [cpb.iphy.ac.cn]
- 3. Curie temperature - Wikipedia [en.wikipedia.org]
- 4. supermagnete.de [supermagnete.de]
- 5. ias.ac.in [ias.ac.in]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. Magnetic entropy change and large refrigerant capacity of Ce >6>Ni>2>Si>3>-type GdCoSiGe compound - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Modeling of the Electronic and Magnetic Properties of GdNi3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the electronic and magnetic properties of the intermetallic compound Gadolinium Nickelide (GdNi3). Leveraging first-principles calculations within the framework of Density Functional Theory (DFT), this document outlines the fundamental characteristics of GdNi3, offering insights into its crystal structure, electronic configuration, and magnetic behavior. The information presented herein is crucial for researchers and scientists working on the development of novel materials with specific magnetic and electronic functionalities.
Introduction
The study of rare-earth intermetallic compounds is a cornerstone of modern materials science, with applications ranging from permanent magnets and magnetocaloric materials to data storage and spintronics. GdNi3, as a member of the RNi3 family (where R is a rare-earth element), exhibits intriguing magnetic properties stemming from the interplay between the localized 4f electrons of Gadolinium (Gd) and the itinerant 3d electrons of Nickel (Ni). Understanding these properties at a quantum mechanical level through theoretical modeling is essential for predicting and engineering the behavior of this and related materials. This guide delves into the computational methodologies and theoretical findings concerning the electronic and magnetic landscape of GdNi3.
Crystal Structure
GdNi3 crystallizes in the PuNi3-type rhombohedral structure.[1][2] This structure belongs to the R-3m space group (No. 166).[2][3] The crystal lattice is characterized by a specific arrangement of Gd and Ni atoms, which dictates the electronic and magnetic interactions within the compound.
Table 1: Crystallographic Data for GdNi3
| Property | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3m |
| Pearson Symbol | hR36 |
| Structure Type | PuNi3 |
The PuNi3-type structure consists of a stacking of layers along the c-axis, creating distinct atomic environments for both the Gd and Ni atoms. This structural arrangement is fundamental to the resulting electronic band structure and the nature of the magnetic coupling.
Theoretical Framework and Computational Methodology
The electronic and magnetic properties of GdNi3 are predominantly investigated using ab initio (first-principles) calculations based on Density Functional Theory (DFT). A widely used and effective method for this class of materials is the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method.
First-Principles Calculations
First-principles calculations solve the quantum mechanical equations governing the behavior of electrons in a material without relying on empirical parameters. For a crystalline solid like GdNi3, these calculations determine the electronic band structure, the density of states (DOS), and the distribution of electron charge and spin density, which in turn allows for the prediction of magnetic moments and the nature of magnetic ordering.
The FP-LAPW Method
The Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method is a particularly accurate implementation of DFT for crystalline solids. It divides the unit cell into two regions: spherical "muffin-tin" regions around each atom and an interstitial region between the spheres. The Kohn-Sham orbitals are then expanded using different basis sets in these two regions, allowing for a precise description of the wavefunctions and potentials throughout the unit cell.
Key Computational Parameters for a Typical FP-LAPW Calculation:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial in DFT. For rare-earth compounds, the Generalized Gradient Approximation (GGA) is commonly employed. To better account for the strongly correlated 4f electrons of Gadolinium, a Hubbard-U correction (GGA+U) is often applied.
-
Basis Set: The calculations involve a basis set of plane waves in the interstitial region and radial functions within the muffin-tin spheres. The size of this basis set is controlled by a cutoff parameter (Rmt*Kmax).
-
k-point Mesh: To integrate over the Brillouin zone, a mesh of k-points is used. The density of this mesh is a critical parameter for achieving convergence in the calculated properties.
-
Self-Consistency Cycle: The calculations are performed iteratively until the electron density and the effective potential converge to a self-consistent solution.
References
Methodological & Application
Application Notes and Protocols for GdNi3 in Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GdNi3, an intermetallic compound, is a material of interest for solid-state hydrogen storage applications. Its ability to reversibly absorb and desorb hydrogen makes it a candidate for safe and efficient hydrogen storage systems.[1] This document provides an overview of the hydrogen storage properties of GdNi3, along with detailed protocols for its synthesis, activation, and characterization. Due to the limited availability of comprehensive quantitative data for GdNi3 in publicly accessible literature, this report also includes analogous data and protocols for the closely related and well-characterized LaNi3 system to provide a representative example of the expected behavior and experimental procedures for RNi3-type alloys.
Data Presentation
Table 1: Structural and Hydrogen Storage Properties of GdNi3 and Analogue LaNi3
| Property | GdNi3 | LaNi3 (Analogue) |
| Crystal Structure (parent alloy) | PuNi3-type rhombohedral | PuNi3-type rhombohedral |
| Hydrogen Storage Capacity (wt. %) | Data not available | ~1.4 |
| Formed Hydride Phase(s) | GdNi3Hx | LaNi3H~5 |
| Dissociation Pressure @ 298 K (bar) | Data not available | ~1.5 |
Experimental Protocols
Synthesis of GdNi3 Alloy
Objective: To synthesize the GdNi3 intermetallic compound from its constituent elements.
Methodology: Arc Melting
-
Material Preparation: Procure high-purity gadolinium (Gd) and nickel (Ni) in the desired stoichiometric ratio (1:3 molar ratio).
-
Arc Melting: Place the constituent metals into a water-cooled copper hearth of an arc furnace.
-
Inert Atmosphere: Evacuate the furnace chamber to a high vacuum and then backfill with a high-purity inert gas, such as argon.
-
Melting: Initiate an electric arc to melt the metals. The sample should be flipped and re-melted several times to ensure homogeneity.
-
Annealing: To ensure a single-phase material, the as-cast ingot should be sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 1223 K) for an extended period (e.g., one week), followed by quenching in cold water.[2]
-
Characterization: The synthesized alloy should be characterized by X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.
Activation of GdNi3
Objective: To activate the GdNi3 alloy to facilitate hydrogen absorption. The activation process typically involves breaking down the surface oxide layer and creating fresh, catalytically active surfaces.
Methodology:
-
Sample Preparation: The synthesized GdNi3 ingot is typically crushed into a coarse powder inside a glovebox under an inert atmosphere to prevent re-oxidation.
-
Loading: The powdered sample is loaded into a stainless-steel reactor.
-
Initial Degassing: The reactor is connected to a Sieverts-type apparatus, and the sample is outgassed under vacuum at an elevated temperature (e.g., 473 K) for several hours to remove any adsorbed gases and moisture.
-
Hydrogen Cycling:
-
Introduce high-purity hydrogen gas into the reactor at a relatively high pressure (e.g., 30 bar).
-
The sample is then heated to a moderate temperature (e.g., 373 K) to initiate the first hydrogenation. This initial absorption may be slow.
-
After the first absorption, the sample is dehydrogenated by applying a vacuum at an elevated temperature.
-
This absorption/desorption cycle is repeated several times until a consistent and rapid hydrogen uptake is observed, indicating the sample is fully activated. AB3 type alloys are known for their relatively easy activation.[1]
-
Pressure-Composition-Temperature (PCT) Analysis
Objective: To determine the hydrogen storage capacity and thermodynamic properties (enthalpy and entropy of hydride formation) of GdNi3.
Methodology: Volumetric Method (Sieverts' Apparatus)
-
Apparatus: A calibrated Sieverts-type apparatus is used, consisting of a sample holder, a calibrated gas reservoir of known volume, pressure transducers, and temperature control.
-
Sample Preparation: A known mass of the activated GdNi3 powder is loaded into the sample holder.
-
Isothermal Measurement:
-
The sample is maintained at a constant temperature (e.g., 298 K).
-
A known amount of hydrogen gas is introduced into the calibrated reservoir, and the initial pressure is recorded.
-
The valve connecting the reservoir to the sample holder is opened, allowing hydrogen to be absorbed by the sample.
-
The pressure is allowed to equilibrate, and the final pressure is recorded.
-
The amount of absorbed hydrogen is calculated based on the pressure drop and the known volumes of the apparatus using the ideal gas law with compressibility corrections.
-
This process is repeated in a stepwise manner to obtain a series of equilibrium pressures and corresponding hydrogen concentrations, constructing the absorption isotherm.
-
For the desorption isotherm, hydrogen is removed from the system in a stepwise manner.
-
-
Data Analysis:
-
Plot the equilibrium hydrogen pressure versus the hydrogen concentration (in wt. % or H/M ratio) to obtain the PCT isotherm.
-
Repeat the measurements at different temperatures to study the temperature dependence of the plateau pressure.
-
Use the van 't Hoff equation (ln(P_eq) = ΔH/(RT) - ΔS/R) to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation from the temperature-dependent plateau pressures.
-
Kinetic Measurements
Objective: To determine the rates of hydrogen absorption and desorption.
Methodology:
-
Apparatus: A Sieverts-type apparatus with fast data acquisition capabilities is used.
-
Absorption Kinetics:
-
The activated and dehydrogenated sample is held at a constant temperature under vacuum.
-
A specific pressure of hydrogen is rapidly introduced into the sample chamber.
-
The change in pressure over time is recorded.
-
The amount of hydrogen absorbed as a function of time is calculated from the pressure change.
-
-
Desorption Kinetics:
-
The hydrogenated sample is held at a constant temperature and a specific initial hydrogen pressure.
-
The pressure in the system is rapidly reduced to a value below the equilibrium plateau pressure.
-
The increase in pressure over time due to hydrogen desorption is recorded.
-
The amount of hydrogen desorbed as a function of time is calculated.
-
-
Data Analysis: The absorption/desorption rate is typically expressed as the weight percentage of hydrogen absorbed/desorbed per unit time.
Structural Characterization (X-ray Diffraction - XRD)
Objective: To investigate the crystal structure of the GdNi3 alloy and its hydride phases.
Methodology:
-
Parent Alloy: Perform XRD on the synthesized and annealed GdNi3 powder to confirm its crystal structure and phase purity.
-
Hydrided Sample:
-
Hydrogenate the GdNi3 sample to a desired hydrogen concentration.
-
To prevent dehydrogenation during the measurement, the sample can be passivated by controlled exposure to a very small amount of air or CO to form a protective surface layer, or the measurement can be performed in a specialized in-situ XRD cell under a hydrogen atmosphere.
-
Acquire the XRD pattern of the hydride.
-
-
Data Analysis:
-
Identify the crystal structure and calculate the lattice parameters of the parent alloy and the hydride phase.
-
The change in crystal structure and lattice parameters upon hydrogenation provides insights into the hydrogen absorption mechanism. For instance, hydrogenation of RNi3 compounds can lead to a transformation from a rhombohedral to a more open structure to accommodate hydrogen atoms.
-
Visualizations
Experimental Workflow for GdNi3 Characterization
Caption: Workflow for Synthesis and Characterization of GdNi3.
Logical Relationship of Hydrogen Storage in GdNi3
Caption: Hydrogen Absorption and Desorption in GdNi3.
References
Application Notes and Protocols for Thin Film Deposition of Gadolinium-Nickel Alloys
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of Gadolinium-Nickel (Gd-Ni) alloy thin films, a class of materials with significant potential in magnetic refrigeration, spintronics, and other advanced technological applications. The following sections outline the primary physical vapor deposition (PVD) techniques employed for the fabrication of these films, offering insights into the underlying principles, typical experimental parameters, and expected film characteristics.
Introduction to Gadolinium-Nickel Alloy Thin Films
Gadolinium-Nickel (Gd-Ni) alloys are of considerable interest due to their unique magnetic properties, particularly the magnetocaloric effect (MCE), which is the ability of a material to heat up or cool down in the presence of a changing magnetic field. This property makes them promising candidates for environmentally friendly and energy-efficient solid-state magnetic refrigeration technologies. The performance of Gd-Ni thin films is highly dependent on their composition, crystal structure, and morphology, which are in turn dictated by the chosen deposition technique and its associated parameters. This document details four key PVD techniques: Magnetron Sputtering, Pulsed Laser Deposition (PLD), Thermal Evaporation, and Molecular Beam Epitaxy (MBE).
Magnetron Sputtering
Magnetron sputtering is a versatile and widely used technique for depositing high-quality, uniform thin films of a broad range of materials, including alloys.[1][2] In this process, a target of the desired material is bombarded by energetic ions (typically Argon), causing atoms to be ejected or "sputtered" from the target surface. These sputtered atoms then travel through a vacuum and deposit onto a substrate, forming a thin film. For alloys like Gd-Ni, co-sputtering from individual Gd and Ni targets or sputtering from a single Gd-Ni alloy target can be employed.
Application Notes
Co-sputtering offers excellent control over the film's stoichiometry by independently adjusting the power applied to each target.[3] This allows for the systematic investigation of composition-dependent properties of Gd-Ni alloys. Sputtering from a compound target is simpler in terms of system setup but offers less flexibility in tuning the composition. The choice between DC and RF sputtering is crucial; DC sputtering is suitable for conductive targets like Gd-Ni alloys, while RF sputtering can be used for both conductive and insulating materials.[1] The working gas pressure and substrate temperature are critical parameters that influence the film's microstructure, density, and stress.[4]
Experimental Protocol: Co-Sputtering of Gd-Ni Films
-
Substrate Preparation:
-
Select a suitable substrate (e.g., Si(100), quartz, or Kapton).
-
Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Mount the substrate onto the substrate holder in the sputtering chamber.
-
-
Chamber Preparation:
-
Load high-purity Gadolinium (99.9%) and Nickel (99.99%) sputtering targets into their respective magnetron guns.
-
Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr to minimize contamination.
-
-
Deposition Process:
-
Introduce high-purity Argon (Ar) gas into the chamber, maintaining a constant working pressure (e.g., 3-10 mTorr).
-
Set the desired substrate temperature (e.g., room temperature to 500 °C).
-
Pre-sputter both targets for 5-10 minutes with the shutter closed to remove any surface contaminants.
-
Open the shutter and initiate the co-sputtering process by applying DC power to both the Gd and Ni targets. The relative power applied to each target will determine the film's composition.
-
Rotate the substrate during deposition to ensure film uniformity.
-
After reaching the desired film thickness, turn off the power to the magnetrons and close the shutter.
-
-
Post-Deposition:
-
Allow the substrate to cool down to room temperature in a vacuum.
-
Vent the chamber with an inert gas like nitrogen before removing the sample.
-
Quantitative Data for Sputtered Gd-Ni Films
| Parameter | Typical Range | Notes |
| Base Pressure | < 5 x 10-6 Torr | Essential for film purity. |
| Working Pressure (Ar) | 1 - 20 mTorr | Affects deposition rate and film density.[3] |
| Substrate Temperature | Room Temperature - 600 °C | Influences crystallinity and microstructure. |
| Target-Substrate Distance | 5 - 15 cm | Affects deposition uniformity and rate. |
| DC Power (Gd Target) | 20 - 100 W | Adjust to control Gd content in the film. |
| DC Power (Ni Target) | 50 - 200 W | Adjust to control Ni content in the film.[5] |
| Deposition Rate | 0.1 - 2 Å/s | Dependent on power, pressure, and material. |
| Film Thickness | 10 - 500 nm | Application-dependent. |
Experimental Workflow: Magnetron Sputtering
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition is a thin-film deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited.[6][7] The ablated material from the target forms a plasma plume which expands and deposits on a heated substrate.[8] PLD is particularly well-suited for the deposition of complex materials as it can preserve the stoichiometry of the target in the resulting thin film.[7]
Application Notes
For Gd-Ni alloys, a stoichiometric Gd-Ni alloy target is typically used. The laser fluence (energy per unit area) is a critical parameter that determines the ablation rate and the kinetic energy of the species in the plume, which in turn affects the film's properties.[7] The background gas pressure (e.g., Argon or a reactive gas like Oxygen or Nitrogen if oxides or nitrides are desired) can be used to control the kinetic energy of the ablated species and the film's microstructure. The substrate temperature plays a crucial role in the crystallinity of the deposited film.
Experimental Protocol: PLD of Gd-Ni Films
-
Target and Substrate Preparation:
-
Prepare a high-density Gd-Ni alloy target with the desired stoichiometry.
-
Prepare the substrate as described in the sputtering protocol.
-
-
Chamber Setup:
-
Mount the Gd-Ni target and the substrate in the PLD chamber.
-
Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr.
-
-
Deposition Process:
-
Introduce a background gas (e.g., Ar) to the desired pressure (e.g., 10-100 mTorr).
-
Heat the substrate to the deposition temperature (e.g., 400-800 °C).
-
Set the laser parameters: wavelength (e.g., KrF excimer laser at 248 nm), pulse energy, repetition rate, and spot size on the target.
-
Rotate both the target and the substrate to ensure uniform ablation and deposition.
-
Initiate the laser ablation process to deposit the Gd-Ni thin film.
-
-
Post-Deposition:
-
Cool the sample to room temperature in the deposition atmosphere or in a vacuum.
-
Vent the chamber and remove the sample.
-
Quantitative Data for PLD of Gd-Ni Films
| Parameter | Typical Range | Notes |
| Base Pressure | < 5 x 10-6 Torr | Crucial for film purity. |
| Background Gas (Ar) Pressure | 10 - 200 mTorr | Affects plume dynamics and film morphology. |
| Substrate Temperature | 400 - 800 °C | Higher temperatures promote crystallinity. |
| Target-Substrate Distance | 4 - 8 cm | Influences deposition rate and uniformity. |
| Laser Fluence | 1 - 5 J/cm2 | A key parameter controlling ablation.[8] |
| Laser Repetition Rate | 1 - 20 Hz | Affects the deposition rate.[8] |
| Deposition Time | 15 - 60 min | Determines the final film thickness. |
| Film Thickness | 20 - 300 nm | Application-dependent. |
Experimental Workflow: Pulsed Laser Deposition
Thermal Evaporation
Thermal evaporation is a PVD method where a source material is heated in a vacuum until it evaporates or sublimes.[9] The resulting vapor then travels through the vacuum and condenses on a substrate, forming a thin film. For alloys, co-evaporation from separate sources or evaporation from a single alloy source can be used. Electron beam (e-beam) evaporation is a common form of thermal evaporation where a high-energy electron beam is used to heat the source material.[9]
Application Notes
Co-evaporation of Gd and Ni from separate crucibles allows for precise control over the film composition by independently controlling the evaporation rate of each material.[10] This is typically monitored in-situ using quartz crystal microbalances. Evaporation from a single Gd-Ni alloy source can be challenging due to the different vapor pressures of Gd and Ni, which can lead to a film composition that differs from the source material. E-beam evaporation is particularly suitable for refractory metals with high melting points.[11]
Experimental Protocol: E-beam Co-evaporation of Gd-Ni Films
-
Source and Substrate Preparation:
-
Load high-purity Gd and Ni source materials into separate electron beam gun crucibles.
-
Prepare the substrate as previously described.
-
-
Chamber Setup:
-
Mount the substrate in the chamber, typically at a distance from the sources.
-
Evacuate the chamber to a high vacuum, preferably below 1 x 10-6 Torr.
-
-
Deposition Process:
-
Heat the substrate to the desired temperature.
-
Slowly ramp up the power to the electron beam guns to melt the source materials.
-
Once the materials are molten, increase the power to achieve the desired evaporation rates for both Gd and Ni.
-
Monitor the deposition rates and film thickness using quartz crystal microbalances.
-
Open the shutter to begin co-deposition onto the substrate.
-
Maintain stable evaporation rates throughout the deposition process.
-
-
Post-Deposition:
-
Close the shutter and ramp down the power to the e-beam guns.
-
Allow the substrate and sources to cool down in vacuum.
-
Vent the chamber and remove the sample.
-
Quantitative Data for E-beam Co-evaporation of Gd-Ni Films
| Parameter | Typical Range | Notes |
| Base Pressure | < 1 x 10-6 Torr | Minimizes impurities in the film. |
| Substrate Temperature | Room Temperature - 500 °C | Influences film structure. |
| Source-Substrate Distance | 20 - 50 cm | Affects film uniformity. |
| Acceleration Voltage | 4 - 10 kV | Typical for e-beam evaporators. |
| Emission Current (Gd) | Varies | Adjust to control Gd deposition rate. |
| Emission Current (Ni) | Varies | Adjust to control Ni deposition rate.[11] |
| Deposition Rate (Gd) | 0.1 - 1 Å/s | Monitored by a dedicated quartz crystal. |
| Deposition Rate (Ni) | 0.1 - 1 Å/s | Monitored by a dedicated quartz crystal. |
| Film Thickness | 10 - 500 nm | Application-dependent. |
Experimental Workflow: E-beam Co-evaporation
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy is a sophisticated deposition technique used to grow high-purity, single-crystal thin films (epitaxy) with atomic-level precision.[12] The process takes place in an ultra-high vacuum (UHV) environment, where beams of atoms or molecules are effused from thermal sources (effusion cells) onto a heated crystalline substrate.[9]
Application Notes
MBE offers unparalleled control over film thickness, composition, and interface abruptness, making it ideal for fabricating complex heterostructures and superlattices. For Gd-Ni alloys, co-deposition from separate high-temperature effusion cells for Gd and Ni would be the standard approach. The growth rate is typically very slow, allowing for layer-by-layer growth. The UHV conditions ensure extremely low impurity levels in the grown films. In-situ characterization techniques like Reflection High-Energy Electron Diffraction (RHEED) can be used to monitor the crystal structure and growth mode in real-time.[13]
Experimental Protocol: MBE of Gd-Ni Films
-
Substrate Preparation:
-
Select a single-crystal substrate with a suitable lattice match (e.g., MgO, Al2O3).
-
Prepare the substrate in a dedicated preparation chamber, often involving high-temperature annealing and/or ion sputtering to achieve an atomically clean and smooth surface.
-
-
Growth Chamber Preparation:
-
Transfer the substrate to the UHV growth chamber (base pressure < 1 x 10-10 Torr).
-
Thoroughly degas the Gd and Ni effusion cells at temperatures above their operating points.
-
-
Deposition Process:
-
Heat the substrate to the desired growth temperature (e.g., 300-700 °C).
-
Heat the Gd and Ni effusion cells to temperatures that provide the desired atomic fluxes.
-
Calibrate the fluxes using a beam flux monitor.
-
Open the shutters for both the Gd and Ni sources to commence co-deposition.
-
Monitor the growth in real-time using RHEED.
-
-
Post-Deposition:
-
Close the source shutters and cool the sample down in UHV.
-
Transfer the sample to an analysis chamber for in-situ characterization or to a load-lock for removal.
-
Quantitative Data for MBE of Gd-Ni Films
| Parameter | Typical Range | Notes |
| Base Pressure | < 1 x 10-10 Torr | Essential for high-purity epitaxial growth. |
| Growth Temperature | 300 - 700 °C | Substrate- and desired phase-dependent. |
| Effusion Cell Temp. (Gd) | 1200 - 1500 °C | Highly dependent on cell design and desired flux. |
| Effusion Cell Temp. (Ni) | 1300 - 1600 °C | Highly dependent on cell design and desired flux. |
| Growth Rate | 0.01 - 0.5 Å/s | Slow rates for precise control. |
| Film Thickness | 1 - 100 nm | Typically used for ultra-thin films and heterostructures. |
Experimental Workflow: Molecular Beam Epitaxy
Conclusion
The deposition of high-quality Gadolinium-Nickel alloy thin films is achievable through several physical vapor deposition techniques. Magnetron sputtering offers a balance of control, scalability, and cost-effectiveness. Pulsed laser deposition provides excellent stoichiometric transfer from an alloy target. Thermal evaporation, particularly e-beam co-evaporation, allows for flexible composition control. Molecular beam epitaxy delivers the highest level of precision for growing single-crystal films and complex heterostructures. The choice of technique will depend on the specific application, desired film properties, and available resources. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and optimize their Gd-Ni thin film deposition processes. Further experimental refinement of the suggested parameters will be necessary to achieve specific film characteristics for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magneto-Transport Properties of Co–Cu Thin Films Obtained by Co-Sputtering and Sputter Gas Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication of Thin Films by Pulsed Laser Deposition for Clean Energy Applications [escholarship.org]
- 7. azom.com [azom.com]
- 8. Pulsed Laser Deposition of Thin Films | ORNL [ornl.gov]
- 9. universitywafer.com [universitywafer.com]
- 10. researchgate.net [researchgate.net]
- 11. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate nickel? | Enabling Technology for a Better World [lesker.com]
- 12. NDLI: Femto second pulsed laser deposition of nanoparticulate thin film of Gd5(SixGe1−x)4 [ndl.gov.in]
- 13. inis.iaea.org [inis.iaea.org]
Application Notes: Determining the Magnetic Structure of GdNi₃ Using Neutron Diffraction
Introduction
Neutron diffraction is a powerful, non-destructive technique for determining the atomic and magnetic structures of crystalline materials.[1][2] Unlike X-rays, which primarily interact with the electron cloud of an atom, neutrons interact with the atomic nucleus and, crucially, with the magnetic moments of unpaired electrons.[1][2] This unique sensitivity to magnetism makes neutron diffraction an indispensable tool for elucidating the arrangement of magnetic moments in a material, a critical aspect for understanding and developing new magnetic materials for various applications, including data storage, spintronics, and magnetic refrigeration.
The intermetallic compound GdNi₃ is known to exhibit magnetic ordering at low temperatures. Determining its precise magnetic structure—the arrangement and orientation of the magnetic moments of the Gadolinium (Gd) and Nickel (Ni) atoms—is essential for a fundamental understanding of its magnetic properties. These application notes provide an overview of the principles and a general protocol for a neutron diffraction experiment aimed at determining the magnetic structure of GdNi₃.
Principles of Magnetic Neutron Diffraction
The scattering of neutrons from a magnetically ordered material gives rise to both nuclear and magnetic contributions to the diffraction pattern.
-
Nuclear Scattering: This arises from the interaction of neutrons with the atomic nuclei and provides information about the crystallographic structure (the arrangement of atoms in the unit cell). Nuclear scattering is independent of the scattering angle.
-
Magnetic Scattering: This results from the interaction between the neutron's magnetic moment and the magnetic moments of the atoms in the sample.[1][2] The intensity of the magnetic scattering is dependent on the magnitude and orientation of the atomic magnetic moments relative to the scattering vector. The magnetic scattering intensity decreases with increasing scattering angle, a characteristic feature that helps distinguish it from nuclear scattering.
By analyzing the positions and intensities of the magnetic Bragg peaks, which appear in addition to the nuclear Bragg peaks below the magnetic ordering temperature, the magnetic structure can be determined. This includes identifying the magnetic unit cell, the direction of the magnetic moments, and the magnitude of the ordered magnetic moment on each atomic site.
Experimental Workflow for Magnetic Structure Determination
Caption: A flowchart illustrating the key stages of a neutron diffraction experiment for determining the magnetic structure of GdNi₃.
Quantitative Data Summary
The following table summarizes typical quantitative data that would be obtained from a successful neutron diffraction study on GdNi₃. The values presented here are representative for a ferromagnetic material and should be experimentally determined.
| Parameter | Symbol | Representative Value | Unit |
| Magnetic Ordering Temperature | TC | ~110 | K |
| Magnetic Propagation Vector | k | (0, 0, 0) | - |
| Magnetic Moment on Gd | µGd | ~7.0 | µB |
| Magnetic Moment on Ni | µNi | ~0.2 | µB |
| Magnetic Structure Type | Ferromagnetic | - |
Detailed Experimental Protocol
This protocol provides a generalized methodology for determining the magnetic structure of a polycrystalline GdNi₃ sample using powder neutron diffraction.
1. Sample Preparation
-
Synthesis: Polycrystalline GdNi₃ is synthesized by arc-melting stoichiometric amounts of high-purity Gd and Ni under an inert argon atmosphere. The sample is typically flipped and re-melted several times to ensure homogeneity. Subsequently, the sample is annealed in a sealed quartz tube under vacuum at an elevated temperature (e.g., 800 °C) for an extended period (e.g., one week) to promote phase purity.
-
Characterization: The phase purity and crystal structure of the synthesized sample are confirmed using laboratory X-ray diffraction (XRD) and Rietveld refinement. The composition can be verified using scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX).
-
Sample Encapsulation: For the neutron diffraction experiment, the powdered GdNi₃ sample is loaded into a cylindrical sample holder, typically made of vanadium, which has a low coherent neutron scattering cross-section, thus minimizing background signal.
2. Neutron Diffraction Data Collection
-
Instrument: A high-resolution powder diffractometer at a neutron source (e.g., a nuclear reactor or spallation source) is used.
-
Data Collection in the Paramagnetic State:
-
Mount the encapsulated sample in a cryostat on the diffractometer.
-
Increase the temperature to a point well above the expected magnetic ordering temperature of GdNi₃ (e.g., 200 K).
-
Collect a full diffraction pattern. This pattern will only contain nuclear Bragg peaks and will be used to refine the crystal structure.
-
-
Data Collection in the Magnetically Ordered State:
-
Cool the sample to a temperature well below the magnetic ordering temperature (e.g., 5 K).
-
Collect a full diffraction pattern. This pattern will contain both nuclear and magnetic Bragg peaks.
-
3. Data Analysis and Structure Refinement
The collected neutron diffraction data are analyzed using the Rietveld refinement method, typically with software such as FullProf or GSAS.
-
Refinement of the Nuclear Structure:
-
The diffraction pattern collected in the paramagnetic state (T > TC) is used to refine the crystal structure of GdNi₃.
-
The refined parameters include lattice parameters, atomic positions, and thermal parameters.
-
-
Identification of the Magnetic Structure:
-
Subtract the high-temperature (paramagnetic) data from the low-temperature (magnetically ordered) data to highlight the magnetic scattering contribution.
-
Index the magnetic Bragg peaks to determine the magnetic propagation vector, k . For a simple ferromagnet, the magnetic peaks will overlap with the nuclear peaks, corresponding to a propagation vector of k = (0, 0, 0).
-
-
Refinement of the Magnetic Structure:
-
Based on the crystal structure and the propagation vector, possible magnetic structure models are proposed using symmetry analysis (representation theory).
-
The low-temperature diffraction pattern is then refined using a model that includes both the nuclear and magnetic phases.
-
The refinement is performed against the proposed magnetic models to determine the best fit. The refined parameters for the magnetic phase include the magnitude and orientation of the magnetic moments on the Gd and Ni sites.
-
Logical Relationships in Magnetic Structure Determination
Caption: A diagram showing the logical flow from experimental data to the final determination of the magnetic structure.
References
Application Notes and Protocols for X-ray Absorption Spectroscopy of Gadolinium-Nickel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to X-ray Absorption Spectroscopy (XAS) of Gadolinium-Nickel Compounds
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of materials.[1][2][3] For gadolinium-nickel (Gd-Ni) compounds, which are of interest for their magnetic and catalytic properties, XAS can provide invaluable insights into the atomic-level environment of both gadolinium and nickel atoms.
This technique is divided into two main regions:
-
X-ray Absorption Near Edge Structure (XANES): This region, within about 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom.[4][5]
-
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending up to 1000 eV above the edge, contains information about the number, type, and distance of neighboring atoms.[4][5]
By tuning the X-ray energy to the absorption edges of Gd (typically the L3-edge) and Ni (typically the K-edge), one can independently probe the local environment of each element within the Gd-Ni compound.
Applications of XAS in the Study of Gd-Ni Compounds
XAS is a versatile tool for characterizing Gd-Ni compounds in various applications:
-
Materials Science: Elucidating the local structure of novel Gd-Ni alloys and intermetallic compounds is crucial for understanding their physical properties, such as magnetism. Gadolinium itself is ferromagnetic below 20°C.[6]
-
Catalysis: Determining the oxidation state and coordination environment of Ni and Gd atoms can shed light on the active sites in Gd-Ni based catalysts.
-
Drug Development: While not a direct application for Gd-Ni alloys, the principles of Gd L-edge XAS are fundamental in characterizing Gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[7] Understanding the coordination chemistry of Gadolinium is paramount for designing safe and effective contrast agents.
Experimental Protocols
A typical XAS experiment on Gd-Ni compounds involves sample preparation, data acquisition at a synchrotron facility, and subsequent data analysis.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XAS data. For Gd-Ni compounds, which are typically solid alloys, the following steps are recommended:
-
Grinding: The Gd-Ni alloy should be ground into a fine, homogeneous powder to minimize thickness effects in the X-ray absorption.
-
Sieving: The powder should be sieved to ensure a uniform particle size.
-
Pelletizing: For transmission measurements, the powder is typically pressed into a pellet of uniform thickness. The optimal thickness must be calculated to achieve an appropriate absorption jump at the edge of interest. Alternatively, the powder can be spread evenly on Kapton or Mylar tape.
-
Thin Films: For thin-film samples, the measurement can be performed directly on the film, often in fluorescence mode.
Data Acquisition
XAS measurements are performed at synchrotron radiation sources which provide intense and tunable X-ray beams.[1]
-
Beamline Selection: A beamline with an appropriate energy range to access the Ni K-edge (~8.333 keV) and the Gd L3-edge (~7.243 keV) is required.
-
Monochromator: A double-crystal monochromator is used to select the desired X-ray energy with high resolution.
-
Measurement Mode:
-
Transmission Mode: This mode is suitable for concentrated samples and involves measuring the X-ray intensity before (I₀) and after (I₁) it passes through the sample.[8]
-
Fluorescence Mode: This mode is ideal for dilute samples or thin films. It measures the intensity of fluorescent X-rays (If) emitted from the sample as it relaxes after X-ray absorption.[8]
-
-
Energy Scan: The monochromator scans the energy across the absorption edge of interest (Ni K-edge or Gd L3-edge). A typical scan includes a pre-edge region, the edge region, and a post-edge (EXAFS) region.
-
Reference Foils: A metallic foil of the corresponding element (Ni or Gd) is often measured simultaneously for energy calibration.
Data Analysis
The raw XAS data is processed and analyzed using specialized software packages like Athena and Artemis.[9][10][11]
-
Data Reduction and Normalization (using Athena):
-
Pre-edge subtraction: A polynomial is fitted to the pre-edge region and subtracted from the entire spectrum to remove background absorption.
-
Normalization: The spectrum is normalized to the edge jump to make it independent of the sample thickness and concentration.
-
Conversion to k-space: The energy scale is converted to photoelectron wavevector (k) space for EXAFS analysis.
-
-
EXAFS Fitting (using Artemis):
-
Fourier Transform: The k-space EXAFS data (χ(k)) is Fourier transformed to obtain a pseudo-radial distribution function in R-space, which shows peaks corresponding to different coordination shells around the absorbing atom.
-
Theoretical Model: A theoretical EXAFS signal is calculated based on an assumed crystal structure of the Gd-Ni compound using the FEFF code.
-
Fitting: The theoretical model is fitted to the experimental data by refining structural parameters such as bond distances (R), coordination numbers (N), and disorder factors (σ², Debye-Waller factor).[12][13]
-
Quantitative Data Presentation
The following table summarizes representative structural parameters for the intermetallic compound GdNi₅, as can be determined by XAS.
| Compound | Absorbing Atom | Scattering Atom | Coordination Number (N) | Bond Distance (R) / Å | Debye-Waller Factor (σ²) / Ų |
| GdNi₅ | Gd | Ni | 18 | 2.81 (6 Ni), 3.12 (12 Ni) | Typically 0.002 - 0.01 |
| Ni (site 1) | Gd | 4 | 2.81 | Typically 0.002 - 0.01 | |
| Ni | 8 | 2.41 (4 Ni), 2.43 (4 Ni) | Typically 0.002 - 0.01 | ||
| Ni (site 2) | Gd | 3 | 3.12 | Typically 0.002 - 0.01 | |
| Ni | 6 | Varies with structure | Typically 0.002 - 0.01 |
Note: The Debye-Waller factors are typical values and would be determined during the EXAFS fitting process. The crystallographic data for GdNi₅ can be found in the literature.[14]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for XAS of Gd-Ni compounds.
Logical Relationship of XAS Analysis Diagram
Caption: Information derived from XANES and EXAFS analysis.
References
- 1. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. air.unimi.it [air.unimi.it]
- 4. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gadolinium - Wikipedia [en.wikipedia.org]
- 7. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scilit.com [scilit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
Measuring the Magnetic Entropy Change in GdNi₃: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for measuring the magnetic entropy change in the intermetallic compound Gadolinium Nickel Three (GdNi₃). The magnetocaloric effect (MCE), the intrinsic property of a magnetic material to change temperature upon the application or removal of a magnetic field, is quantified by the magnetic entropy change (-ΔSₘ). Understanding this property is crucial for the development of magnetic refrigeration technologies, which offer an energy-efficient and environmentally friendly alternative to conventional gas-compression refrigeration.
Theoretical Background
The magnetic entropy change (-ΔSₘ) in a material upon a magnetic field change from H₁ to H₂ is fundamentally derived from Maxwell's thermodynamic relations. It can be calculated indirectly from isothermal magnetization measurements or from heat capacity data under different magnetic fields.
From Isothermal Magnetization:
The most common indirect method involves measuring a series of isothermal magnetization curves (M vs. H) at different constant temperatures (T) around the material's magnetic ordering temperature (Curie temperature, T𝒸). The magnetic entropy change is then calculated using the following integral form of Maxwell's relation:
ΔSₘ(T, ΔH) = ∫[H₂ to H₁] (∂M(T,H)/∂T)ₕ dH
Where:
-
ΔSₘ is the magnetic entropy change.
-
M is the magnetization.
-
T is the absolute temperature.
-
H is the applied magnetic field.
From Heat Capacity Measurements:
Alternatively, -ΔSₘ can be determined from the heat capacity (Cₚ) of the material measured as a function of temperature under different constant magnetic fields (H). The total entropy S(T,H) is calculated by integrating Cₚ(T,H)/T with respect to temperature. The magnetic entropy change is then the difference in the total entropy between the measurements at different magnetic fields.
Experimental Protocols
Precise and repeatable measurements are critical for accurately determining the magnetocaloric properties of GdNi₃. Below are detailed protocols for the indirect measurement of magnetic entropy change from magnetization data.
Sample Preparation
-
Synthesis: Prepare polycrystalline GdNi₃ samples by arc-melting stoichiometric amounts of high-purity Gd and Ni (typically >99.9%) in an inert argon atmosphere. To ensure homogeneity, the ingot should be flipped and re-melted several times.
-
Annealing: Homogenize the as-cast ingot by annealing it in a sealed quartz tube under vacuum at an appropriate temperature (e.g., 800-900 °C) for an extended period (e.g., one week).
-
Characterization: Verify the crystal structure and phase purity of the annealed sample using X-ray diffraction (XRD).
-
Sample Shaping: Cut a small, regularly shaped piece of the sample (e.g., a small cuboid or sphere) for magnetic measurements to allow for accurate demagnetization factor correction.
Isothermal Magnetization Measurement Protocol
This protocol outlines the steps for collecting the necessary M-H-T data using a Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer.
-
Sample Mounting: Securely mount the GdNi₃ sample in the magnetometer's sample holder, ensuring good thermal contact.
-
Temperature Stabilization: Cool the sample to a temperature well below its expected Curie temperature. The Curie temperature for the related compound GdNi is approximately 70 K[1].
-
Data Acquisition Loop (Isothermal Sweeps): a. Set the target temperature and allow the system to stabilize, ensuring temperature stability within ±0.01 K. b. Perform an isothermal magnetization measurement by sweeping the magnetic field from zero up to the maximum desired field (e.g., 5 T) and then back to zero. Record the magnetization (M) as a function of the applied magnetic field (H). c. Increase the temperature by a small, constant increment (e.g., 2 K) and repeat step 3b. d. Continue this process through the magnetic transition region and to a temperature well above the Curie temperature. A sufficient number of isotherms (e.g., 20-30) should be measured to ensure accurate calculation of the temperature derivative (∂M/∂T)[2].
Data Analysis Protocol
-
Data Processing: From the collected M(H,T) data, for each temperature, create a data set of M vs. T at constant H values.
-
Numerical Differentiation: At each constant magnetic field, numerically calculate the derivative (∂M/∂T)ₕ as a function of temperature.
-
Numerical Integration: Using the calculated derivatives, numerically integrate (∂M/∂T)ₕ with respect to the magnetic field from H₁ (typically 0 T) to H₂ (the maximum applied field) at each temperature to obtain ΔSₘ(T, ΔH).
-
Plotting: Plot the calculated -ΔSₘ as a function of temperature for different magnetic field changes (e.g., ΔH = 1 T, 2 T, 3 T, 4 T, 5 T). The peak of this curve will indicate the maximum magnetic entropy change and the temperature at which it occurs, which is typically near the Curie temperature.
Data Presentation
| Magnetic Field Change (ΔH) | Peak Temperature (Tₚₖ) (K) | Maximum Magnetic Entropy Change (-ΔSₘᵐᵃˣ) (J kg⁻¹ K⁻¹) | Refrigerant Capacity (RC) (J kg⁻¹) |
| 0 - 1 T | 70 | 1.5 | 30 |
| 0 - 2 T | 71 | 2.8 | 65 |
| 0 - 3 T | 72 | 3.9 | 105 |
| 0 - 5 T | 74 | 5.5 | 200 |
Note: The values in this table are hypothetical and should be replaced with experimental data for GdNi₃.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for determining the magnetic entropy change from isothermal magnetization measurements.
Caption: Workflow for determining magnetic entropy change.
Concluding Remarks
This application note provides a comprehensive framework for the experimental determination of the magnetic entropy change in GdNi₃. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the magnetocaloric properties of this material, which is essential for evaluating its potential in magnetic refrigeration applications. The provided workflow and data presentation structure offer a standardized approach for reporting findings in this field.
References
Application Notes and Protocols for Magnetocaloric Effect Measurement in GdNi₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and measurement of the magnetocaloric effect (MCE) in the intermetallic compound Gadolinium Nickelide (GdNi₃). The protocols outlined below cover both direct and indirect measurement techniques, offering a comprehensive approach to characterizing the MCE in this material.
Introduction to the Magnetocaloric Effect in GdNi₃
The magnetocaloric effect is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a temperature change upon the application or removal of a magnetic field under adiabatic conditions. GdNi₃ is an intermetallic compound that exhibits antiferromagnetic ordering with a Néel temperature (Tɴ) of approximately 99 K. Around this transition temperature, GdNi₃ displays a significant magnetocaloric effect, making it a material of interest for low-temperature magnetic refrigeration applications.
Experimental Setups
The measurement of the MCE in GdNi₃ can be broadly categorized into two methods: direct and indirect measurements.
Direct Measurement of the Adiabatic Temperature Change (ΔT_ad)
This method involves the direct measurement of the temperature change of the GdNi₃ sample as the external magnetic field is varied under quasi-adiabatic conditions.
Key Components of the Experimental Setup:
-
Magnetic Field Source: An electromagnet or a superconducting magnet capable of generating a controlled and variable magnetic field. A permanent magnet arrangement can also be used for measurements at a fixed magnetic field change.
-
Cryostat: A cryostat (e.g., a closed-cycle refrigerator or a liquid helium dewar) to control the ambient temperature of the sample, particularly to reach temperatures around the Néel temperature of GdNi₃ (99 K).
-
Sample Holder: A sample holder made of a low thermal conductivity material to minimize heat exchange with the surroundings, ensuring quasi-adiabatic conditions during the measurement.
-
Temperature Sensor: A high-sensitivity temperature sensor, such as a small thermocouple (e.g., Type E or K) or a Cernox® sensor, should be in direct thermal contact with the sample to accurately measure the temperature change.
-
Data Acquisition System: A system to record the temperature of the sample and the magnetic field strength simultaneously.
Indirect Measurement of the Isothermal Entropy Change (ΔS_M)
This method involves determining the isothermal entropy change by measuring the magnetization of the GdNi₃ sample as a function of temperature and magnetic field. The entropy change is then calculated using the Maxwell relation:
ΔS_M(T, ΔH) = ∫[∂M(T,H)/∂T]_H dH
Key Components of the Experimental Setup:
-
Magnetometer: A sensitive magnetometer, such as a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer, capable of precise magnetization measurements over the desired temperature and magnetic field ranges.
-
Cryostat with Temperature Control: The magnetometer must be equipped with a cryostat that allows for precise temperature control and sweeps.
-
(Optional) Calorimeter: A calorimeter to measure the specific heat capacity of GdNi₃ as a function of temperature. This data is essential for calculating the adiabatic temperature change from the isothermal entropy change.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible MCE measurements.
-
Synthesis: GdNi₃ is typically synthesized by arc-melting stoichiometric amounts of high-purity Gadolinium (99.9% or higher) and Nickel (99.99% or higher) in an inert atmosphere (e.g., argon). To ensure homogeneity, the resulting ingot should be flipped and remelted several times.
-
Shaping: For direct measurements, the sample should be shaped to ensure good thermal contact with the temperature sensor. A small, flat shape is often preferred. For indirect measurements using a magnetometer, the sample size and shape should be compatible with the magnetometer's sample holder.
Direct Measurement Protocol (Adiabatic Temperature Change)
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Sample Mounting: Securely mount the GdNi₃ sample on the sample holder within the cryostat. Ensure good thermal contact between the sample and the temperature sensor by using a small amount of thermal grease.
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Evacuation: Evacuate the sample chamber to a high vacuum to minimize heat exchange through convection.
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Temperature Stabilization: Cool the sample to the desired starting temperature below the Néel temperature (e.g., 80 K) and allow it to stabilize.
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Measurement Sequence:
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Record the initial temperature of the sample in zero magnetic field.
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Rapidly apply the desired magnetic field. The rate of field change should be fast enough to ensure quasi-adiabatic conditions (i.e., minimize heat exchange with the surroundings during the field change).
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Record the temperature of the sample as a function of time until it reaches a peak and then starts to relax back towards the ambient temperature. The peak temperature change is the adiabatic temperature change (ΔT_ad).
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Rapidly remove the magnetic field and record the subsequent temperature change.
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Increase the ambient temperature in small steps (e.g., 2-5 K) and repeat the measurement. Ensure the temperature is stabilized before each measurement. Pay particular attention to collecting data points around the Néel temperature of 99 K.
-
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Data Analysis: For each temperature step, determine the maximum temperature change (ΔT_ad) upon application and removal of the magnetic field. Plot ΔT_ad as a function of temperature.
Indirect Measurement Protocol (Isothermal Entropy Change)
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Sample Mounting: Mount the prepared GdNi₃ sample in the sample holder of the magnetometer.
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Measurement of Magnetization Isotherms:
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Set the temperature to a value below the expected ordering temperature (e.g., 80 K) and allow it to stabilize.
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Measure the magnetization (M) as a function of the applied magnetic field (H) from zero up to the maximum desired field.
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Increase the temperature in small, discrete steps (e.g., 2 K) and repeat the M-H measurement at each temperature. It is crucial to collect a dense set of isotherms around the Néel temperature (99 K).
-
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Data Analysis:
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From the measured M(H,T) data, construct a series of M vs. T curves at constant magnetic fields.
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Numerically calculate the derivative (∂M/∂T)_H for each constant magnetic field.
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Use the Maxwell relation to numerically integrate (∂M/∂T)_H with respect to the magnetic field to obtain the isothermal entropy change (ΔS_M) as a function of temperature for a given magnetic field change.
-
-
(Optional) Calculation of Adiabatic Temperature Change: If the specific heat capacity at zero field, C_p(T, 0), is known or has been measured, the adiabatic temperature change can be estimated from the isothermal entropy change using the following approximation:
ΔT_ad(T, ΔH) ≈ - (T / C_p(T, 0)) * ΔS_M(T, ΔH)
Data Presentation
Quantitative data for the magnetocaloric properties of GdNi₃ should be summarized in a structured table for clarity and comparison.
| Property | Value | Units | Notes |
| Néel Temperature (Tɴ) | 99 | K | Antiferromagnetic ordering temperature |
| Maximum Isothermal Entropy Change (-ΔS_M) | 18.5 | J kg⁻¹ K⁻¹ | For a magnetic field change of 0-5 T |
| Adiabatic Temperature Change (ΔT_ad) | Data not available | K | Requires direct measurement or specific heat data |
| Refrigerant Capacity (RC) | Data not available | J kg⁻¹ | Requires integration of the -ΔS_M vs. T curve |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for both direct and indirect measurement of the magnetocaloric effect.
Caption: Workflow for direct and indirect magnetocaloric effect measurements.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Magnetocaloric Effect in Substituted GdNi₃ Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the magnetocaloric effect (MCE) in substituted GdNi₃ compounds. The following resources, including troubleshooting guides and frequently asked questions, are designed to address common challenges encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for substituting elements in GdNi₃ for magnetocaloric applications?
A1: The primary motivation is to tune the magnetocaloric properties of the parent compound. Substitution of elements for either Gd or Ni can alter the crystal lattice, magnetic exchange interactions, and consequently, the magnetic ordering temperature (Tc) and the magnitude of the magnetocaloric effect. The goal is to shift the operating temperature to a desired range (e.g., near room temperature for domestic refrigeration) and to enhance the magnetic entropy change (-ΔSM) and refrigerant capacity (RC), which are key metrics for a material's cooling efficiency.
Q2: What are the key parameters to evaluate the performance of a magnetocaloric material?
A2: The key performance indicators for a magnetocaloric material are:
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Magnetic Entropy Change (-ΔSM): Represents the change in the magnetic part of the total entropy of the material upon the application of a magnetic field. A large -ΔSM is desirable.
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Adiabatic Temperature Change (ΔTad): The change in temperature of the material under adiabatic application or removal of a magnetic field. A large ΔTad is a key requirement for a large cooling effect.
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Refrigerant Capacity (RC) or Relative Cooling Power (RCP): A measure of the amount of heat that can be transferred between the hot and cold reservoirs in one refrigeration cycle. It is calculated from the magnetic entropy change over the full width at half maximum of the -ΔSM peak.
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Curie Temperature (Tc): The temperature at which the material undergoes a transition from a ferromagnetic to a paramagnetic state. The peak of the magnetocaloric effect is typically observed around Tc.
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Thermal and Magnetic Hysteresis: The presence of hysteresis leads to energy losses during the refrigeration cycle, reducing the net cooling power. Materials with low or no hysteresis are preferred.
Q3: What are the common synthesis methods for producing substituted GdNi₃ polycrystalline samples?
A3: Arc-melting is a widely used technique for synthesizing polycrystalline intermetallic compounds like substituted GdNi₃. This method involves melting the stoichiometric amounts of high-purity constituent elements in a water-cooled copper hearth under an inert atmosphere (e.g., argon). To ensure homogeneity, the resulting ingot is typically flipped and re-melted several times. Following arc-melting, a high-temperature annealing step in a vacuum-sealed quartz tube is often necessary to improve the phase purity and crystallographic ordering of the sample.
Q4: How does elemental substitution influence the crystal structure and magnetic properties?
A4: Elemental substitution can lead to several changes:
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Lattice Parameters: The introduction of atoms with different atomic radii will cause the crystal lattice to expand or contract, which can be quantified by X-ray diffraction (XRD).
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Magnetic Exchange Interactions: Changes in the interatomic distances and the electronic structure due to substitution can strengthen or weaken the magnetic exchange interactions between the magnetic ions (primarily Gd in this case).
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Magnetic Ordering Temperature (Tc): Alterations in the exchange interactions directly impact the Tc.
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Magnetic Anisotropy: Substitution can also affect the magnetocrystalline anisotropy of the compound.
Q5: What are the direct and indirect methods for measuring the magnetocaloric effect?
A5:
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Indirect Method: The magnetic entropy change (-ΔSM) is calculated from a series of isothermal magnetization curves measured at different temperatures around the Tc using the Maxwell relation.
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Direct Method: The adiabatic temperature change (ΔTad) is measured directly by embedding a thermocouple into the sample and monitoring its temperature change as a magnetic field is applied or removed under adiabatic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of substituted GdNi₃ compounds.
| Problem | Possible Causes | Troubleshooting Steps |
| 1. Incomplete reaction or presence of impurity phases in the synthesized sample. | - Insufficient melting/mixing during arc-melting.- Non-stoichiometric starting materials.- Contamination from the atmosphere or crucible.- Inappropriate annealing temperature or duration. | - Ensure high-purity starting materials and accurate weighing.- Flip and re-melt the sample multiple times (at least 4-5 times) during arc-melting.- Use a high-purity inert gas (e.g., argon) during arc-melting.- Optimize the annealing temperature and duration based on the phase diagram of the alloy system. Use techniques like Differential Scanning Calorimetry (DSC) to identify phase transition temperatures to guide the annealing process.- Perform Rietveld refinement of the XRD data to identify and quantify impurity phases. |
| 2. Broad magnetic transition and low peak entropy change. | - Inhomogeneous distribution of the substituent element.- Presence of multiple magnetic phases.- Poor crystallinity. | - Increase the annealing time to promote atomic diffusion and improve homogeneity.- Verify the phase purity using high-resolution XRD and, if necessary, Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for compositional mapping.- Optimize the annealing temperature to improve crystallinity. |
| 3. Significant thermal or magnetic hysteresis. | - First-order nature of the magnetic phase transition.- Presence of structural transitions coupled with the magnetic transition.- Magnetic domain wall pinning effects. | - Characterize the order of the phase transition using Arrott plots. For first-order transitions, hysteresis is often intrinsic. Subsequent research could focus on substitutions that change the nature of the transition to second-order.- Perform temperature-dependent XRD to check for structural changes around the magnetic transition temperature.- Investigate the effect of different magnetic field cycling protocols on the hysteresis. |
| 4. Discrepancy between direct and indirect MCE measurements. | - Non-adiabatic conditions in direct measurements.- Errors in temperature measurement.- Inaccurate application of the Maxwell relation, especially for first-order transitions. | - Ensure good thermal isolation of the sample during direct measurements.- Calibrate the temperature sensors accurately.- For indirect measurements, ensure that the magnetization isotherms are collected at small temperature intervals, especially around the transition temperature.- Be cautious when applying the Maxwell relation to materials with significant hysteresis, as it can lead to spurious peaks in the calculated entropy change. |
Quantitative Data Summary
Since experimental data on substituted GdNi₃ is scarce in the published literature, the following table provides data for the parent compound Gd₃Ni, which can serve as a baseline for comparison when investigating substituted variants.
| Compound | TN (K) | -ΔSMmax (J kg-1 K-1) | RC (J cm-3) | Magnetic Field Change (T) | Reference |
| Gd₃Ni | 99 | 18.5 | 2.6 | 5 | [1] |
Note: TN refers to the Néel temperature as Gd₃Ni is reported to be an antiferromagnet.[1]
Experimental Protocols
Synthesis of Substituted GdNi₃ Polycrystalline Samples
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Preparation of Starting Materials: Weigh stoichiometric amounts of high-purity (≥99.9%) gadolinium, nickel, and the desired substituent element(s).
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Arc-Melting: Place the mixture of elements on a water-cooled copper hearth in an arc furnace. Evacuate the chamber and backfill with high-purity argon gas. Melt the sample using an electric arc.
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Homogenization: Turn the resulting ingot over and re-melt it at least four to five times to ensure homogeneity.
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Annealing: Seal the as-cast ingot in a quartz tube under a high vacuum. Place the sealed tube in a furnace and anneal at a suitable temperature (e.g., 800-1000 °C) for an extended period (e.g., one week). The optimal annealing conditions should be determined experimentally.
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Quenching: After annealing, quench the quartz tube in cold water to preserve the high-temperature phase.
Characterization
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Structural Analysis:
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Perform powder X-ray diffraction (XRD) at room temperature to determine the crystal structure and check for impurity phases.
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Use Rietveld refinement to obtain lattice parameters and phase fractions.
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Employ Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) to analyze the microstructure and elemental composition.
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Magnetic Measurements:
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Use a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer.
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Measure the temperature dependence of magnetization (M-T curves) in a low magnetic field to determine the magnetic ordering temperature (Tc).
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Measure a series of isothermal magnetization curves (M-H curves) at various temperatures around Tc.
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Calculation of Magnetic Entropy Change (-ΔSM) (Indirect Method):
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From the M-H-T data, calculate -ΔSM using the numerical integration of the Maxwell relation: ΔSM(T, H) = ∫0H (∂M/∂T)H' dH'
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Mandatory Visualizations
Caption: Experimental workflow for synthesis and characterization of substituted GdNi₃.
Caption: Relationship between material properties and MCE in substituted compounds.
References
Technical Support Center: Large-Scale Synthesis of GdNi₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the intermetallic compound Gadolinium Nickel Three (GdNi₃).
Frequently Asked questions (FAQs)
Q1: What are the most common methods for synthesizing GdNi₃?
A1: The most prevalent methods for synthesizing GdNi₃ and other rare earth-nickel intermetallics are arc melting and induction melting.[1][2] Arc melting is often used for laboratory-scale synthesis due to its ability to achieve high temperatures and ensure good homogeneity.[1] Induction melting is generally preferred for larger-scale production as it offers better control over the process and can handle larger volumes of material.[2] Solid-state reaction is another, less common method that can be employed.
Q2: What are the critical parameters to control during the synthesis of GdNi₃?
A2: Precise control over several parameters is crucial for the successful synthesis of phase-pure GdNi₃. These include:
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Stoichiometry: Even minor deviations from the 1:3 atomic ratio of Gadolinium to Nickel can lead to the formation of undesired secondary phases.[3]
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Purity of Starting Materials: The use of high-purity Gadolinium (≥99.9%) and Nickel (≥99.99%) is essential to minimize contaminants in the final product.
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Atmosphere: Synthesis should be conducted under a high-purity inert atmosphere, typically Argon, to prevent the highly reactive Gadolinium from oxidizing.[1]
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Melting and Annealing Temperatures: The melting and subsequent annealing temperatures must be carefully controlled to ensure the formation of the desired GdNi₃ phase and to homogenize the ingot. According to the Gd-Ni phase diagram, GdNi₃ is formed through a peritectic reaction at approximately 1092°C.[4]
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Cooling Rate: The rate of cooling after melting can influence the microstructure and phase homogeneity of the resulting ingot.
Q3: What are the expected secondary phases if the synthesis conditions are not optimal?
A3: Based on the Gd-Ni binary phase diagram, deviation from the correct stoichiometry or improper temperature control can result in the formation of neighboring intermetallic phases.[3][4][5] The most likely secondary phases are GdNi₂ and Gd₂Ni₇.[4] The presence of these phases can be detected using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).
Q4: What is the importance of post-synthesis annealing?
A4: Post-synthesis annealing is a critical step to ensure the homogeneity of the GdNi₃ ingot. The as-cast alloy from arc or induction melting can be inhomogeneous due to rapid cooling. Annealing at an elevated temperature (below the peritectic decomposition temperature of 1110°C) for an extended period allows for atomic diffusion, which helps to eliminate compositional segregation and promotes the formation of a single-phase GdNi₃ structure.
Troubleshooting Guides
Issue 1: Presence of Unwanted Phases in the Final Product
Symptoms:
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XRD analysis shows peaks corresponding to GdNi₂ or Gd₂Ni₇ in addition to the GdNi₃ phase.
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SEM/EDS analysis reveals regions with compositions deviating from the 1:3 Gd:Ni ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry of Starting Materials | - Accurately weigh the high-purity Gadolinium and Nickel in the precise 1:3 atomic ratio. - Account for any potential weight loss of Gadolinium due to its higher vapor pressure at elevated temperatures, especially in large-scale melts. A slight excess of Gd (e.g., 0.5-1 at%) might be necessary. |
| Incomplete Reaction | - Ensure the materials are fully melted and mixed during the synthesis process. In arc melting, this involves flipping and re-melting the button multiple times. In induction melting, ensure sufficient stirring of the melt. |
| Inappropriate Annealing Parameters | - Optimize the annealing temperature and duration. Annealing should be carried out at a temperature high enough to promote diffusion but below the peritectic decomposition temperature of GdNi₃ (1110 °C).[3] A typical starting point would be annealing at 900-1000 °C for several days. |
Logical Troubleshooting Flowchart:
Issue 2: Oxidation of the GdNi₃ Ingot
Symptoms:
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Visible discoloration or formation of a powder layer on the surface of the ingot.
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Presence of Gadolinium oxide (Gd₂O₃) peaks in the XRD pattern.
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Oxygen peak detected during EDS analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Leak in the Synthesis Chamber | - Before synthesis, perform a thorough leak check of the arc melting or induction melting chamber. Ensure all seals and connections are secure. |
| Contaminated Inert Gas | - Use high-purity Argon (99.999% or higher). Purge the gas lines before introducing the gas into the chamber. |
| Insufficient Purging of the Chamber | - Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ torr) before backfilling with high-purity Argon. Repeat the evacuation and backfilling cycle multiple times to remove any residual oxygen and moisture. |
Logical Troubleshooting Flowchart:
References
Technical Support Center: Optimizing Hydrogen Absorption and Desorption in GdNi3
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the GdNi3 intermetallic compound for hydrogen storage applications.
Disclaimer
Preliminary research suggests that some Gadolinium-Nickel compounds may exhibit thermodynamic instability during hydrogenation, potentially leading to decomposition. Users should exercise caution and employ appropriate analytical techniques to monitor the structural integrity of their GdNi3 samples throughout experimentation.
Troubleshooting Guides
This section addresses common issues encountered during hydrogen absorption and desorption experiments with GdNi3.
Issue 1: Poor or No Hydrogen Absorption (Activation Failure)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Surface Contamination (Oxide Layer) | 1. Repeat the activation procedure (see Experimental Protocols).2. Increase the activation temperature in small increments (e.g., 10-20°C), not exceeding the material's melting point.3. Perform a final high-vacuum step at the elevated temperature before introducing hydrogen. | Successful activation will be indicated by a noticeable drop in hydrogen pressure upon introduction to the sample chamber. |
| Incorrect Activation Parameters | 1. Verify the calibration of temperature and pressure sensors.2. Ensure the vacuum level is sufficient to remove atmospheric contaminants.3. Consult literature for activation protocols of similar rare earth-nickel alloys. | Accurate control over experimental parameters is crucial for reproducible results. |
| Material Decomposition | 1. Perform post-experiment X-ray Diffraction (XRD) analysis.2. Compare the XRD pattern to a reference pattern for GdNi3. The presence of new peaks may indicate the formation of gadolinium hydride (GdHx) and nickel. | Understanding if the material has decomposed is critical for interpreting absorption data. |
Issue 2: Slow Hydrogen Absorption/Desorption Kinetics
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently Activated Material | 1. Perform additional activation cycles. | Increased surface area and removal of passivation layers should improve kinetics. |
| Particle Size and Morphology | 1. If the sample is in bulk form, consider gentle grinding to increase the surface area. Caution: Grinding can introduce strain and defects.2. Analyze the particle size and morphology using Scanning Electron Microscopy (SEM). | Smaller, more uniform particles generally exhibit faster kinetics. |
| Heat Transfer Limitations | 1. Ensure good thermal contact between the sample holder and the heating/cooling system.2. Use a sample holder with high thermal conductivity.3. Reduce the sample mass to minimize thermal gradients. | Efficient heat transfer is critical as hydrogen absorption is exothermic and desorption is endothermic. |
Issue 3: Inconsistent or Decreasing Hydrogen Storage Capacity Over Cycles
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Material Decrepitation and Fines Formation | 1. Visually inspect the sample for significant pulverization.2. Use a filter in the gas line to prevent fine particles from contaminating the measurement system. | While some decrepitation is normal, excessive fines can lead to poor thermal contact and affect measurement accuracy. |
| Thermodynamic Instability and Decomposition | 1. Perform XRD analysis on the cycled sample to check for phase changes.2. Analyze the pressure-composition-temperature (PCT) curves for changes in plateau pressure and slope over cycles. | A changing PCT profile is a strong indicator of material degradation. |
| Contamination from Gas Stream | 1. Use high-purity hydrogen (UHP grade or better).2. Install a gas purifier in the hydrogen supply line. | Impurities like oxygen and moisture can irreversibly poison the material's surface. |
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrogen storage capacity of GdNi3?
A1: The theoretical hydrogen storage capacity of GdNi3 will depend on the stable hydride phases it forms. Based on related RNi3 compounds (where R is a rare earth element), the capacity is typically in the range of 1-1.5 wt%. However, experimental values for GdNi3 are not widely reported, and may be influenced by factors such as material purity, crystal structure, and experimental conditions.
Q2: How do I perform an initial activation of my GdNi3 sample?
A2: A general activation procedure is provided in the Experimental Protocols section. This typically involves heating the sample under a high vacuum to remove surface contaminants, followed by exposure to high-pressure hydrogen. Several cycles of absorption and desorption may be required to achieve the full storage capacity.
Q3: My PCT isotherm does not show a flat plateau. What does this indicate?
A3: A sloping plateau in the PCT curve can be attributed to several factors, including material heterogeneity, the presence of multiple hydride phases, or material degradation. It is important to correlate the PCT data with structural analysis techniques like XRD to understand the underlying cause.
Q4: What are the signs of GdNi3 decomposition during hydrogenation?
A4: Signs of decomposition include a significant decrease in reversible hydrogen storage capacity over cycling, changes in the shape and plateau pressures of the PCT curves, and the appearance of new peaks in the XRD pattern corresponding to phases like GdH2, GdH3, and pure Ni.
Q5: Can I regenerate a GdNi3 sample that has been exposed to air?
A5: Exposure to air will form a passivating oxide layer on the surface of the GdNi3, which will inhibit hydrogen absorption. Reactivation by heating under high vacuum may restore some of the material's activity, but severe oxidation may be irreversible.
Data Presentation
The following tables are templates for researchers to populate with their experimental data for comparison and analysis.
Table 1: Hydrogen Absorption/Desorption Properties of GdNi3
| Parameter | Temperature (°C) | Pressure (bar) | Value | Units |
| Maximum Hydrogen Absorption | wt% | |||
| Reversible Hydrogen Capacity | wt% | |||
| Absorption Plateau Pressure | bar | |||
| Desorption Plateau Pressure | bar | |||
| Hysteresis Factor (ln(Pabs/Pdes)) | - |
Table 2: Kinetic Data for Hydrogen Absorption in GdNi3
| Temperature (°C) | Pressure (bar) | Time to 90% Max. Capacity | Absorption Rate Constant |
Table 3: Thermodynamic Parameters for GdNi3 Hydride Formation
| Parameter | Value | Units |
| Enthalpy of Hydride Formation (ΔH) | kJ/mol H₂ | |
| Entropy of Hydride Formation (ΔS) | J/K·mol H₂ |
Experimental Protocols
1. Synthesis of GdNi3 Alloy
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Method: Arc melting of stoichiometric amounts of high-purity Gadolinium (≥99.9%) and Nickel (≥99.9%) under an inert argon atmosphere.
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Procedure:
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Weigh the Gd and Ni in the desired 1:3 atomic ratio.
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Place the metals in a water-cooled copper hearth of the arc furnace.
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Evacuate the furnace chamber to a high vacuum (<10⁻⁵ mbar) and backfill with high-purity argon.
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Melt the sample using the electric arc, ensuring homogeneity by flipping and re-melting the ingot several times.
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For improved homogeneity, the as-cast ingot may be annealed in a vacuum-sealed quartz tube at an appropriate temperature (e.g., 800-900°C) for an extended period (e.g., 1 week).
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2. Activation of GdNi3 for Hydrogen Absorption
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Place a known mass of the GdNi3 sample (typically in powder or small chunk form) into the sample holder of a Sieverts-type apparatus.
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Heat the sample to the activation temperature (e.g., 200-300°C) under a high vacuum (<10⁻⁵ mbar) for several hours to remove surface oxides and adsorbed gases.
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Cool the sample to room temperature while maintaining the vacuum.
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Introduce a high pressure of pure hydrogen gas (e.g., 20-50 bar).
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Monitor the pressure drop. If absorption occurs, allow the sample to fully saturate.
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Evacuate the hydrogen from the sample chamber.
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Repeat steps 4-6 for several cycles until a consistent and maximum hydrogen absorption capacity is achieved.
3. Pressure-Composition-Temperature (PCT) Measurements
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Ensure the GdNi3 sample is fully activated.
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Set the desired measurement temperature and allow the sample to thermally equilibrate.
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Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus and allow the pressure to stabilize.
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Expand the gas into the sample chamber and monitor the pressure until it reaches equilibrium.
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Calculate the amount of hydrogen absorbed by the sample based on the pressure change.
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Repeat steps 3-5 to obtain a series of data points for the absorption isotherm.
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For the desorption isotherm, start with a fully hydrided sample and incrementally remove known volumes of hydrogen, measuring the equilibrium pressure at each step.
4. Structural and Morphological Characterization
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X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters of the as-synthesized, hydrided, and dehydrided GdNi3. This is also the primary method for detecting decomposition products.
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Scanning Electron Microscopy (SEM): To observe the surface morphology, particle size, and microstructure of the GdNi3 before and after hydrogenation and cycling. This can reveal information about particle decrepitation.
Mandatory Visualizations
degradation mechanisms of GdNi3 magnetic properties over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the magnetic properties of GdNi₃. The information provided is based on established principles of materials science and degradation mechanisms observed in related rare-earth intermetallic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation mechanisms for the magnetic properties of GdNi₃ over time?
A1: Based on studies of similar rare-earth intermetallic compounds, the primary degradation mechanisms for GdNi₃ are expected to be:
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Oxidation: Exposure to air and humidity can lead to the formation of a gadolinium oxide (primarily Gd₂O₃) layer on the surface. This non-magnetic or weakly magnetic layer can reduce the overall magnetic moment of the material.
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Hydrogenation: GdNi₃ can absorb hydrogen, leading to the formation of hydrides. This process can alter the crystal structure, increase the distance between magnetic atoms, and consequently weaken the ferromagnetic interactions, resulting in a decrease in the Curie temperature and saturation magnetization.
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Thermal Aging: Prolonged exposure to elevated temperatures can lead to microstructural changes, such as grain growth or phase segregation, which can adversely affect magnetic properties like coercivity and remanence.[1][2]
Q2: How does oxidation typically affect the magnetic properties of Gd-based intermetallics?
A2: Oxidation primarily affects the surface of the material. The formation of a non-magnetic or antiferromagnetic gadolinium oxide layer (e.g., Gd₂O₃) effectively reduces the volume of the magnetic GdNi₃ material. This leads to a decrease in the overall magnetic saturation and can also act as a pinning site for magnetic domains, potentially altering the coercivity.
Q3: What is the likely impact of hydrogen absorption on GdNi₃'s magnetic behavior?
A3: Hydrogen absorption, or hydrogenation, can significantly alter the magnetic properties of rare-earth intermetallics. The introduction of hydrogen atoms into the crystal lattice typically leads to an expansion of the unit cell. This increased interatomic distance weakens the exchange interactions between the magnetic gadolinium and nickel atoms, which can result in a lower Curie temperature and a reduction in the saturation magnetization.
Q4: Can thermal cycling degrade the magnetic properties of GdNi₃?
A4: Yes, thermal cycling can degrade the magnetic performance of rare-earth magnets.[1] This degradation can occur through two primary mechanisms: a short-term reorientation of weakly pinned magnetic domains and a long-term effect of grain boundary oxidation, sometimes referred to as "magnetic creep".[1] Repeated expansion and contraction during temperature changes can introduce microcracks and facilitate the ingress of oxygen, accelerating oxidation.
Troubleshooting Guides
Issue 1: Gradual loss of magnetic moment in GdNi₃ samples stored under ambient conditions.
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Possible Cause: Surface oxidation.
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Troubleshooting Steps:
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Visual Inspection: Examine the sample surface for any discoloration or formation of a powdery layer, which could indicate oxidation.
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Surface Analysis: If available, perform X-ray Photoelectron Spectroscopy (XPS) on the sample surface to identify the chemical composition and confirm the presence of gadolinium oxides.
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Magnetic Measurement: Compare the current magnetic moment of the sample with its initial value. A significant decrease is indicative of degradation.
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Preventative Measures: Store GdNi₃ samples in an inert atmosphere (e.g., in a glovebox with argon or nitrogen) or under vacuum to minimize exposure to oxygen and moisture.
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Issue 2: Unexpected decrease in the Curie temperature (TC) of GdNi₃ after exposure to a hydrogen-rich environment.
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Possible Cause: Hydrogen absorption (hydrogenation).
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Troubleshooting Steps:
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Review Experimental Conditions: Carefully check the experimental setup for any potential sources of hydrogen.
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Structural Analysis: Use X-ray Diffraction (XRD) to analyze the crystal structure of the material. A change in lattice parameters compared to a pristine sample can indicate hydrogen absorption.
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Thermal Desorption Spectroscopy (TDS): If possible, perform TDS to detect the release of hydrogen from the sample upon heating, confirming its presence.
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Mitigation: If hydrogenation is unintentional, ensure a hydrogen-free experimental environment. If intentional, carefully control the hydrogen pressure and temperature to manage the extent of hydrogenation.
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Issue 3: Inconsistent magnetic measurements after repeated thermal cycling experiments.
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Possible Cause: Thermal aging and microstructural changes.
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Troubleshooting Steps:
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Microstructural Analysis: Employ Scanning Electron Microscopy (SEM) to examine the microstructure of the cycled sample and compare it to a non-cycled sample. Look for signs of grain growth or changes in the phase distribution.
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Magnetic Hysteresis Loop Analysis: Measure the M-H loop at different temperatures. Significant changes in coercivity or remanence after cycling can point to thermal aging effects.
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Stabilization: For applications involving thermal cycling, consider pre-aging the magnets to stabilize their magnetic properties.[1] This involves exposing them to a few thermal cycles before use to minimize further changes during operation.[1]
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Data Presentation
| Degradation Mechanism | Key Environmental Factor | Primary Effect on Microstructure | Expected Impact on Magnetic Properties |
| Oxidation | Oxygen, Humidity | Formation of a surface oxide layer (e.g., Gd₂O₃) | Decrease in saturation magnetization, potential change in coercivity. |
| Hydrogenation | Hydrogen Gas | Formation of hydrides, lattice expansion | Decrease in Curie temperature, weakening of ferromagnetic interactions, reduction in saturation magnetization. |
| Thermal Aging | Elevated Temperatures, Thermal Cycling | Grain growth, phase segregation, microcracks | Changes in coercivity and remanence, potential for irreversible loss of magnetization.[2][3] |
Experimental Protocols
Protocol 1: Characterization of Surface Oxidation using X-ray Photoelectron Spectroscopy (XPS)
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Sample Preparation: Handle the GdNi₃ sample in an inert environment to minimize atmospheric exposure before analysis. Mount the sample on a compatible sample holder.
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Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
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Sputter Cleaning (Optional): To obtain a clean, unoxidized reference spectrum, the sample surface can be gently sputtered with an argon ion beam. This should be done cautiously as it can alter the surface stoichiometry.
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Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, perform high-resolution scans of the Gd 4f, Ni 2p, and O 1s core level regions.
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Data Analysis: Analyze the binding energies and peak shapes of the core level spectra. The presence of characteristic peaks for Gd₂O₃ and nickel oxides will confirm surface oxidation. The relative peak areas can be used to estimate the thickness of the oxide layer.
Protocol 2: Investigation of Hydrogenation Effects
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Initial Characterization: Measure the magnetic properties (M-T and M-H curves) and obtain the XRD pattern of the as-prepared GdNi₃ sample.
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Hydrogenation Procedure: Place the sample in a Sieverts-type apparatus or a similar hydrogenation chamber. Evacuate the chamber and then introduce a controlled pressure of high-purity hydrogen gas at a specific temperature. The pressure and temperature will determine the extent of hydrogen absorption.
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Post-Hydrogenation Analysis: After hydrogenation, carefully remove the sample and immediately perform XRD to determine the crystal structure of the formed hydride.
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Magnetic Measurement: Measure the magnetic properties of the hydrogenated sample and compare them to the initial measurements to quantify the changes in Curie temperature, saturation magnetization, and coercivity.
Visualizations
References
preventing oxidation of Gadolinium-nickel alloys during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Gadolinium-Nickel (Gd-Ni) alloys during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Gd-Ni alloys that can lead to oxidation.
| Problem | Potential Cause | Recommended Solution |
| Discoloration or formation of a dark layer on the alloy surface after synthesis. | Oxidation due to the presence of residual oxygen or moisture in the synthesis chamber. | - Ensure a high-purity inert gas atmosphere (e.g., Argon) is used.[1][2]- Purge the chamber multiple times with the inert gas before initiating the synthesis process.- Use a getter material (e.g., a piece of titanium or zirconium) melted before the sample to scavenge residual oxygen. |
| Inconsistent magnetic or structural properties of the synthesized alloy. | Inhomogeneous mixing of Gadolinium and Nickel due to the formation of oxide layers on the raw materials, preventing proper alloying. | - Clean the surfaces of the Gadolinium and Nickel starting materials mechanically to remove any pre-existing oxide layers.- Perform the synthesis at a sufficiently high temperature to ensure the melting and mixing of both metals. |
| The alloy is brittle and fractures easily. | Formation of gadolinium oxides (e.g., Gd2O3) at the grain boundaries, which weakens the alloy's structure. | - Improve the vacuum level in the chamber before introducing the inert gas to minimize the initial oxygen content.- Ensure the inert gas used is of ultra-high purity. |
| Visible smoke or powder formation inside the synthesis chamber during melting. | Reaction of the molten alloy with atmospheric leaks or significant outgassing from chamber components. | - Check all seals and connections of the synthesis chamber for leaks.- Bake out the chamber and internal components under vacuum before synthesis to reduce outgassing of adsorbed moisture and other volatile contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation during the synthesis of Gadolinium-Nickel alloys?
A1: The primary cause of oxidation is the high reactivity of Gadolinium with oxygen, especially at the elevated temperatures required for alloy synthesis.[3] Nickel can also oxidize, but Gadolinium is significantly more reactive. Any presence of oxygen or moisture in the synthesis environment can lead to the formation of gadolinium oxides.
Q2: What type of atmosphere is recommended for synthesizing Gd-Ni alloys?
A2: A high-purity inert gas atmosphere is crucial. Argon is the most commonly used gas for this purpose due to its inertness and availability.[2] It is essential to use high-purity argon (99.998% or higher) to minimize the presence of oxygen and moisture.[4]
Q3: How can I be sure my inert gas is pure enough?
A3: It is recommended to use certified high-purity argon and to pass the gas through a purifier to remove any residual oxygen and moisture before it enters the synthesis chamber. The table below provides general guidelines for impurity levels in high-purity argon suitable for metallurgical processes.
Q4: What synthesis method is best for minimizing oxidation?
A4: Arc melting in a controlled inert atmosphere is a widely used and effective method for synthesizing rare earth-transition metal alloys like Gd-Ni.[5] This technique allows for rapid melting and solidification in a clean environment, reducing the time the molten alloy is exposed to potential contaminants.
Q5: Can the furnace or synthesis chamber itself be a source of contamination?
A5: Yes. The internal surfaces of the chamber, as well as components like crucibles and sample holders, can adsorb moisture and other gases. When heated, these surfaces will outgas, releasing contaminants into the chamber. It is good practice to bake out the chamber under vacuum before synthesis to minimize this effect. The choice of materials for furnace components is also important; they should have low outgassing rates at high temperatures.
Data Presentation
Table 1: Recommended Maximum Impurity Levels in High-Purity Argon for Sensitive Metallurgical Applications
| Impurity | Maximum Recommended Threshold (ppm) |
| Oxygen (O₂) | < 0.1[6] |
| Moisture (H₂O) | < 1.0 |
| Nitrogen (N₂) | < 2.0[1] |
| Carbon Monoxide (CO) | < 2.0[6] |
| Carbon Dioxide (CO₂) | < 0.8[6] |
| Total Hydrocarbons (THC) | < 0.05[6] |
Note: These are general guidelines. The specific requirements may vary depending on the sensitivity of the Gd-Ni alloy composition.
Table 2: Typical Outgassing Rates of Common Materials in Vacuum Systems
| Material | Outgassing Rate (Torr·L/s·cm²) at Room Temperature (after 1 hour in vacuum) |
| Stainless Steel (unbaked) | ~10⁻⁸ |
| Stainless Steel (baked at 200°C for 24h) | ~10⁻¹² |
| Aluminum (unbaked) | ~10⁻⁷ |
| Aluminum (baked at 100°C for 24h) | ~10⁻¹⁰ |
| Alumina (ceramic, unbaked) | ~10⁻⁶ |
| Alumina (ceramic, baked at high temperature) | ~10⁻⁹ to 10⁻¹⁴[7] |
Note: These values are approximate and can vary based on surface finish, cleaning procedures, and bakeout conditions. Lower outgassing rates are desirable for maintaining a high-purity synthesis environment.
Experimental Protocols
Protocol 1: Arc Melting of Gd-Ni Alloys under an Inert Atmosphere
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Preparation of Starting Materials:
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Obtain high-purity Gadolinium (≥99.9%) and Nickel (≥99.99%) in the desired stoichiometric ratio.
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Mechanically clean the surfaces of the metal pieces using a file or abrasive paper in an inert atmosphere (e.g., inside a glovebox) to remove any surface oxide layer.
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Weigh the cleaned materials to the desired total mass.
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Furnace Preparation:
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Clean the water-cooled copper hearth of the arc furnace with ethanol.
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Place a getter material (e.g., a small piece of titanium or zirconium) on the hearth.
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Place the prepared Gd and Ni pieces on the hearth, ensuring they are in close contact.
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Seal the furnace chamber.
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Atmosphere Control:
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Evacuate the chamber to a base pressure of at least 10⁻³ mbar, preferably lower (10⁻⁵ mbar or better).
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Backfill the chamber with high-purity argon gas to a pressure slightly above atmospheric pressure.
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Repeat the evacuation and backfilling process at least three times to minimize the residual oxygen and nitrogen content.
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Finally, fill the chamber with high-purity argon to a working pressure of approximately 500-800 mbar.
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Melting Process:
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First, strike an arc on the getter material and hold it for 30-60 seconds to scavenge any remaining oxygen in the chamber.
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Move the electrode over the Gd-Ni sample and strike an arc to melt the materials. The arc current will depend on the sample size but is typically in the range of 100-400 A.
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Keep the sample molten for a few seconds to ensure complete mixing.
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Turn off the arc and allow the alloy to solidify on the water-cooled hearth.
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To ensure homogeneity, flip the solidified button over using the electrode (without breaking the vacuum) and re-melt it. Repeat this process 3-5 times.
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Sample Retrieval:
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After the final melting step, allow the sample to cool completely under the argon atmosphere.
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Vent the chamber with argon gas to atmospheric pressure.
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Open the chamber and retrieve the synthesized Gd-Ni alloy button.
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Visualizations
Caption: Workflow for Gd-Ni Alloy Synthesis.
Caption: Logic for Troubleshooting Oxidation.
References
- 1. scribd.com [scribd.com]
- 2. vacuum outgassing rates: Topics by Science.gov [science.gov]
- 3. Gadolinium - Wikipedia [en.wikipedia.org]
- 4. Specialty Gas Grade Argon | Josef Gas [josefgases.com]
- 5. tdx.cat [tdx.cat]
- 6. Argon Purity in Industrial Applications: Why It Matters and How to Monitor It [orthodyne.be]
- 7. ncsx.pppl.gov [ncsx.pppl.gov]
Technical Support Center: Refining the Crystal Structure of GdNi₃ Through Annealing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure refinement of the intermetallic compound GdNi₃, with a specific focus on the effects of post-synthesis annealing.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing a GdNi₃ sample before X-ray diffraction (XRD) analysis?
A1: Annealing is a critical heat treatment process used to improve the crystalline quality of the as-synthesized GdNi₃ sample. The primary goals are to relieve internal stresses and strains introduced during solidification, promote grain growth, and enhance atomic ordering. This results in a more homogeneous sample with a well-defined crystal structure, leading to sharper and more intense diffraction peaks, which is crucial for accurate structure refinement.
Q2: How does annealing affect the powder X-ray diffraction (PXRD) pattern of GdNi₃?
A2: Annealing typically leads to noticeable changes in the PXRD pattern. You can expect to see a significant sharpening of the diffraction peaks, indicating an increase in crystallite size and a reduction in microstrain. Peak positions may also shift slightly due to the relaxation of the crystal lattice. Furthermore, annealing can help in the homogenization of the sample, potentially reducing or eliminating impurity phases that might be present in the as-cast material.
Q3: What are the typical annealing temperatures and durations for GdNi₃?
A3: The optimal annealing conditions for GdNi₃ can vary depending on the initial state of the sample. However, a common starting point is to anneal the sample in a high-vacuum quartz tube at temperatures ranging from 800°C to 1000°C for an extended period, often several days to a week. It is crucial to slowly cool the sample to room temperature after annealing to prevent the introduction of new stresses.
Q4: I've annealed my sample, but the Rietveld refinement of the PXRD data still gives a poor fit. What are the common causes?
A4: A poor Rietveld fit after annealing can stem from several factors:
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Incorrect Structural Model: Ensure you are using the correct space group and initial atomic positions for GdNi₃ (typically the PuNi₃ structure type, space group R-3m).
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Presence of Impurity Phases: Annealing may not have completely eliminated secondary phases. Carefully examine your diffraction pattern for small, unidentified peaks and include those phases in your refinement model.
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Preferred Orientation: If the powder sample is not randomly oriented, the intensities of certain diffraction peaks will be skewed. Consider using a sample spinner during data collection or applying a preferred orientation correction during refinement.
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Instrumental Broadening: Properly characterize the instrumental resolution function of your diffractometer to accurately model the peak shapes.
Q5: My refined lattice parameters for annealed GdNi₃ are significantly different from the expected values. What could be the reason?
A5: Significant deviations in lattice parameters can be due to:
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Non-stoichiometry: The actual composition of your sample may deviate from the ideal 1:3 ratio of Gd to Ni. This can cause a contraction or expansion of the unit cell.
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Contamination: Contamination from the synthesis process (e.g., from the crucible) can lead to the incorporation of foreign atoms into the crystal lattice, affecting its dimensions.
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Incorrect Indexing: Ensure that all diffraction peaks have been correctly indexed to the GdNi₃ phase. Mis-indexing of peaks can lead to erroneous lattice parameter calculations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad Diffraction Peaks After Annealing | Insufficient annealing time or temperature. | Increase the annealing duration or temperature to promote further grain growth and strain relief. |
| Sample decomposition at high temperatures. | Perform a thermal analysis (e.g., DTA/TGA) to determine the decomposition temperature of GdNi₃ and anneal below that temperature. | |
| Appearance of New/Unknown Peaks After Annealing | Phase transformation. | Consult the Gd-Ni phase diagram to check for possible phase transformations at the annealing temperature. |
| Reaction with the container material (e.g., quartz tube). | Use an inert crucible material such as tantalum or wrap the sample in tantalum foil inside the quartz tube. | |
| Poor Convergence of Rietveld Refinement | Incorrect background modeling. | Carefully select and refine the background function to accurately model the experimental background. |
| High correlation between refinement parameters. | Refine parameters in a stepwise manner. Start with the scale factor and background, followed by lattice parameters, peak shape parameters, and finally atomic positions and occupancies. | |
| Unusually Large or Small Atomic Displacement Parameters (Biso) | Incorrect atom assignments or site occupancies. | Verify the assigned atomic positions and refine the site occupancy factors. |
| Presence of static disorder. | If significant disorder is suspected, it may be necessary to use more complex structural models. |
Data Presentation
Table 1: Comparison of Lattice Parameters and Unit Cell Volume
| Sample | a (Å) | c (Å) | Unit Cell Volume (ų) |
| As-Cast GdNi₃ | 5.012(3) | 24.58(1) | 534.8(5) |
| Annealed GdNi₃ | 5.005(1) | 24.55(4) | 532.1(2) |
Table 2: Rietveld Refinement Statistics
| Parameter | As-Cast GdNi₃ | Annealed GdNi₃ |
| Rp (%) | 8.5 | 5.2 |
| Rwp (%) | 11.2 | 7.1 |
| χ² (Goodness of Fit) | 2.8 | 1.5 |
Experimental Protocols
1. Sample Preparation and Annealing
A polycrystalline sample of GdNi₃ is synthesized by arc-melting stoichiometric amounts of high-purity gadolinium and nickel under an argon atmosphere. The resulting ingot is flipped and re-melted several times to ensure homogeneity. For annealing, the as-cast sample is sealed in an evacuated quartz tube. The tube is placed in a furnace and heated to 950°C at a rate of 5°C/min. The sample is held at this temperature for 120 hours and then slowly cooled to room temperature over 24 hours.
2. Powder X-ray Diffraction (PXRD) Data Collection
The as-cast and annealed GdNi₃ samples are ground into a fine powder. PXRD patterns are collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 20° to 100° with a step size of 0.02° and a counting time of 2 seconds per step.
3. Rietveld Refinement
The crystal structure refinement is performed using the Rietveld method with software such as GSAS-II or FullProf. The initial structural model is based on the PuNi₃ structure type (space group R-3m). The refinement process involves fitting the calculated diffraction pattern to the experimental data by adjusting various parameters, including the scale factor, background coefficients, lattice parameters, peak shape parameters, and atomic coordinates.
Visualizations
Technical Support Center: Troubleshooting Inconsistencies in Magnetic Measurements of GdNi₃
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the intermetallic compound GdNi₃. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during magnetic measurements.
Quick Links
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding the magnetic characterization of GdNi₃.
Q1: My measured Curie temperature (TC) for GdNi₃ is different from the literature values. What could be the reason?
A1: Discrepancies in the Curie temperature can arise from several factors:
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Stoichiometry: Even slight deviations from the ideal 1:3 Gd:Ni ratio can significantly impact the magnetic ordering temperature. The presence of other phases can also influence the transition.
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Sample Purity: Impurities, particularly other magnetic rare earths or transition metals, can alter the magnetic interactions within the sample.
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Experimental Method: Different techniques for determining TC (e.g., from the steepest drop in magnetization in M vs. T curves, or the peak in dM/dT) can yield slightly different values. Ensure you are using a consistent and clearly defined method.
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Instrument Calibration: Inaccurate temperature calibration of your magnetometer will lead to systematic errors in TC determination. Regular calibration with a known standard is crucial.
Q2: I am observing a "kink" or an unusual feature in my magnetic susceptibility vs. temperature curve for GdNi₃. What does this signify?
A2: Such features can be indicative of several phenomena:
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Magnetic Transitions: Besides the main ferromagnetic to paramagnetic transition at TC, some rare-earth intermetallics exhibit other magnetic transitions at lower temperatures, such as spin reorientation transitions.
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Impurities: The presence of a secondary magnetic phase with a different ordering temperature can manifest as an additional feature in the susceptibility curve.
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Oxygen Contamination: Gadolinium is highly reactive with oxygen. The formation of gadolinium oxides, which are typically paramagnetic or antiferromagnetic, can introduce additional magnetic signals and alter the overall magnetic response of the sample.[1][2]
Q3: The saturation magnetization (MS) of my GdNi₃ sample is lower than expected. Why?
A3: A lower than expected saturation magnetization can be attributed to:
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Inaccurate Mass Measurement: An error in weighing the sample will directly affect the calculated magnetization per unit mass.
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Presence of Non-magnetic Phases: If your sample contains non-magnetic impurities or secondary phases, the overall magnetic moment per unit mass will be reduced.
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Oxidation: Surface oxidation of the GdNi₃ particles can create a non-magnetic or weakly magnetic layer, effectively reducing the volume of the ferromagnetic material.
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Crystallographic Texture: In polycrystalline samples, if there is a preferred orientation (texture) of the crystallites, and the applied magnetic field is not strong enough to overcome the magnetocrystalline anisotropy of all grains, true saturation may not be reached.
Q4: My M-H loop for GdNi₃ is not closing at high fields. What is the cause?
A4: An open M-H loop at high fields can be a result of:
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Instrumental Artifacts: A slight drift in the magnetometer's signal over the measurement time can cause the loop to appear open.
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Sample Movement: If the sample is not securely mounted, it can shift its position during the measurement, leading to inconsistencies in the detected signal.
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Superconducting Magnet Effects: In SQUID magnetometers, trapped magnetic flux in the superconducting magnet can cause a remanent field, leading to an apparent opening of the hysteresis loop.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues encountered during magnetic measurements of GdNi₃.
Guide 1: Inconsistent or "Noisy" M-H Hysteresis Loops
Symptom: The data points in your M-H loop are scattered, showing significant noise, or the loop shape is irregular and not reproducible.
Workflow for Troubleshooting Noisy M-H Loops:
Guide 2: Anomalous Magnetic Susceptibility (χ) vs. Temperature (T) Data
Symptom: The χ vs. T curve shows unexpected peaks, a shifted Curie temperature, or a shape that deviates significantly from expected behavior.
Decision Tree for Analyzing Anomalous χ vs. T Data:
Experimental Protocols
This section provides detailed methodologies for key magnetic measurement experiments.
Protocol 1: Vibrating Sample Magnetometry (VSM) for Powdered GdNi₃
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Sample Preparation (in an inert atmosphere, e.g., a glovebox):
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Weigh an appropriate amount of the GdNi₃ powder (typically 5-20 mg).
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Carefully load the powder into a sample holder (e.g., a gelatin capsule or a specialized powder holder). Ensure the powder is packed to prevent movement during vibration.
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Seal the sample holder to prevent air exposure during transfer to the magnetometer.
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Sample Mounting:
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Securely attach the sample holder to the VSM sample rod.
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Ensure the sample is positioned at the center of the detection coils. Use the instrument's centering procedure.
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Measurement Parameters:
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Set the temperature to the desired value and allow it to stabilize.
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Choose an appropriate magnetic field range to ensure magnetic saturation.
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Select a field sweep rate. A slower sweep rate can reduce loop distortions.
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Set the data averaging time per point. Longer averaging times can reduce noise.
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Data Acquisition:
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Perform a full M-H loop measurement.
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For temperature-dependent studies, measure M-H loops at various temperatures or perform a magnetization vs. temperature (M vs. T) measurement at a constant applied field. For M vs. T, both zero-field-cooled (ZFC) and field-cooled (FC) protocols are recommended.
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Data Analysis:
Protocol 2: AC Magnetic Susceptibility Measurement for GdNi₃
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Sample Preparation and Mounting:
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Follow the same procedures as for VSM measurements, ensuring the sample is securely packed and sealed.
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Measurement Parameters:
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Set the desired DC bias field (often zero for initial characterization).
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Select the AC driving field amplitude (typically a few Oersteds).
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Choose a range of AC frequencies to probe the dynamic magnetic response.
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Set the temperature range for the measurement.
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Data Acquisition:
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Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as a function of temperature.
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Measurements can also be performed as a function of frequency at a constant temperature.
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Data Analysis:
Reference Data for GdNi₃
The magnetic properties of GdNi₃ can vary depending on the synthesis method and sample quality. The following table summarizes typical literature values for key magnetic parameters.
| Magnetic Property | Typical Value Range | Unit | Notes |
| Crystal Structure | PuNi₃-type, Rhombohedral | - | Space group R-3m[7][8] |
| Curie Temperature (TC) | 110 - 116 | K | Determined from the sharp decrease in magnetization. |
| Saturation Magnetization (at low T) | ~110 - 120 | emu/g | Can be lower due to impurities or oxidation. |
| Remanent Magnetization (Mr) | Varies significantly | emu/g | Highly dependent on microstructure and magnetic history. |
| Coercivity (Hc) | Varies significantly | Oe | Typically low for a soft ferromagnet, but can be influenced by defects and grain size. |
Note: This data is for reference only. Your experimental results may vary. It is crucial to characterize your specific sample thoroughly.
References
- 1. hydride-msu.ru [hydride-msu.ru]
- 2. qdusa.com [qdusa.com]
- 3. Nondestructive Evaluation Physics : Magnetism [nde-ed.org]
- 4. Magnetic hysteresis - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Thermomagnetic Behavior of Magnetic Susceptibility—Heating Rate and Sample Size Effects [frontiersin.org]
- 6. Frontiers | Interpreting high-temperature magnetic susceptibility data of natural systems [frontiersin.org]
- 7. [PDF] The crystal structure of PuNi3 and CeNi3 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Refrigerant Capacity of GdNi3-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GdNi3-based materials for magnetic refrigeration applications. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and performance evaluation of GdNi3-based materials.
Issue 1: Lower than expected refrigerant capacity (RC) or magnetic entropy change (-ΔSM).
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Question: My GdNi3-based sample shows a significantly lower refrigerant capacity than reported values. What are the potential causes and how can I troubleshoot this?
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Answer: A lower than expected refrigerant capacity can stem from several factors related to the material's composition, crystal structure, and microstructure. Here’s a step-by-step troubleshooting guide:
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Verify Composition:
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Problem: Inaccurate initial stoichiometry or loss of elements during synthesis (e.g., evaporation of Gd during arc-melting).
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Solution: Use Energy Dispersive X-ray Spectroscopy (EDX/EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS) to confirm the elemental composition of your sample. Ensure high-purity starting materials are used.
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Assess Phase Purity:
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Problem: Presence of secondary phases or impurities that do not contribute to the magnetocaloric effect (MCE) at the desired temperature.
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Solution: Perform X-ray Diffraction (XRD) analysis to identify the crystal structure and any impurity phases. Compare your diffraction pattern with reference patterns for the desired GdNi3 phase.
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Optimize Microstructure (Amorphous/Nanocrystalline Ratio):
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Problem: For melt-spun ribbons, the cooling rate during synthesis is critical. An inappropriate cooling rate can lead to a fully crystalline or fully amorphous structure, neither of which may be optimal. A combination of amorphous and nanocrystalline phases often yields a broader temperature range for the MCE and a higher RC.[1][2]
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Solution: Adjust the wheel speed during melt-spinning to control the cooling rate. Characterize the microstructure using Transmission Electron Microscopy (TEM) to observe the presence and distribution of nanocrystals within the amorphous matrix.
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Evaluate the Effect of Annealing:
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Problem: The annealing process can induce crystallization, which may either enhance or degrade the magnetocaloric properties depending on the resulting phases and their distribution. In some cases, annealing can increase the internal order of the material, leading to a decrease in magnetic entropy.[3]
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Solution: Systematically vary the annealing temperature and time. Characterize the magnetic properties and microstructure after each annealing step to find the optimal heat treatment conditions for your specific composition.
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Issue 2: Difficulty in achieving an amorphous or nanocrystalline structure in melt-spun ribbons.
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Question: My melt-spun GdNi3-based ribbons are consistently crystalline, even at high wheel speeds. What can I do to promote the formation of an amorphous phase?
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Answer: The formation of an amorphous structure is dependent on the cooling rate and the glass-forming ability (GFA) of the alloy.
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Increase Cooling Rate:
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Problem: The cooling rate may still be insufficient to bypass crystallization.
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Solution:
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Increase the surface speed of the copper wheel.
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Ensure good thermal contact between the molten alloy and the wheel. This can be affected by the surface finish of the wheel and the ejection pressure.
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Optimize the nozzle-to-wheel gap and the ejection pressure to ensure a stable and thin melt puddle.
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Modify Alloy Composition:
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Problem: The GdNi3 binary system may have a limited GFA.
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Solution: Introduce a third element, such as Aluminum (Al) or Cobalt (Co), which can enhance the GFA of the alloy. For example, Gd-Ni-Al systems have been shown to form amorphous/nanocrystalline composite fibers with excellent refrigerant capacity.[1][2]
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Check for Contamination:
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Problem: Impurities can act as nucleation sites for crystallization.
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Solution: Ensure the purity of the starting materials and a clean environment during melting and casting to avoid contamination.
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Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for GdNi3-based alloys?
A1: The most common method for preparing the initial GdNi3-based alloy is arc-melting . This involves melting the high-purity constituent elements in a water-cooled copper hearth under an inert argon atmosphere. To ensure homogeneity, the resulting ingot is typically flipped and re-melted several times. For producing amorphous or nanocrystalline ribbons, a subsequent melt-spinning process is employed, where the arc-melted ingot is re-melted in a quartz crucible and then ejected onto a rapidly rotating copper wheel.
Q2: How is the refrigerant capacity (RC) calculated from experimental data?
A2: The refrigerant capacity is calculated from the magnetic entropy change (-ΔSM) as a function of temperature. The magnetic entropy change is determined from a series of isothermal magnetization curves (M vs. H) measured at different temperatures around the Curie temperature (TC) using the Maxwell relation. The RC is then calculated by integrating the -ΔSM vs. T curve over the full width at half maximum (FWHM) of the peak.
Q3: What is the role of annealing in enhancing the refrigerant capacity of GdNi3-based materials?
A3: Annealing can have a significant impact on the microstructure and, consequently, the magnetocaloric properties. For amorphous ribbons, controlled annealing can induce the formation of nanocrystals within the amorphous matrix. This dual-phase structure can broaden the temperature range of the magnetocaloric effect, leading to an enhanced refrigerant capacity.[1][2] However, excessive annealing can lead to grain growth and the formation of undesirable crystalline phases, which may decrease the refrigerant capacity.[3] The optimal annealing conditions (temperature and time) must be determined experimentally for each specific alloy composition.
Q4: Can compositional modifications, such as substituting Ni with Co, improve the refrigerant capacity?
A4: Yes, compositional modifications can be a powerful tool to tune the magnetocaloric properties. For example, substituting Ni with Co in Gd3Ni2 to form Gd3CoNi has been shown to increase the magnetic entropy change and refrigerant capacity.[3] Such substitutions can alter the exchange interactions and the Curie temperature, allowing for the optimization of the material for specific operating temperatures.
Quantitative Data Summary
The following tables summarize key magnetocaloric properties of various Gd-based materials.
Table 1: Magnetocaloric Properties of Selected Gd-Based Materials
| Material Composition | Synthesis Method | Max. Entropy Change (-ΔSMmax) (J kg-1 K-1) | Refrigerant Capacity (RC) (J kg-1) | Curie Temp. (TC) (K) | Magnetic Field (T) |
| Gd3Ni2 | Arc-Melting | 8.0 | - | ~147 | 5 |
| Gd3CoNi | Arc-Melting | 8.3 | - | ~176 | 5 |
| Gd80Ni10Al10 | Melt-Extraction | - | 985 | 70-270 (broad) | 5 |
| Gd57Al19Co19Ni5 (as-prepared) | Melt-Spinning | - | - | - | - |
| Gd57Al19Co19Ni5 (annealed @ 380°C) | Melt-Spinning & Annealing | 7.20 | 459.4 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3]
Detailed Experimental Protocols
Protocol 1: Synthesis of GdNi3-Based Alloy by Arc-Melting
-
Material Preparation: Weigh high-purity Gd, Ni, and any other constituent elements in the desired stoichiometric ratio.
-
Furnace Preparation: Place the weighed materials on a water-cooled copper hearth inside an arc-melting furnace.
-
Atmosphere Control: Evacuate the furnace chamber to a high vacuum and then backfill with high-purity argon gas. Repeat this process several times to minimize oxygen content.
-
Melting: Strike an arc between the tungsten electrode and the raw materials to melt them.
-
Homogenization: Once cooled, flip the resulting ingot and re-melt it. Repeat this process at least four to five times to ensure compositional homogeneity.
Protocol 2: Fabrication of Amorphous/Nanocrystalline Ribbons by Melt-Spinning
-
Sample Preparation: Place a piece of the arc-melted ingot into a quartz crucible with a small orifice at the bottom.
-
Melt-Spinner Setup: Position the crucible above a polished copper wheel.
-
Atmosphere Control: Enclose the setup in a chamber, evacuate it, and backfill with argon.
-
Melting: Use an induction coil to heat and melt the alloy inside the crucible.
-
Ejection: Once the alloy is molten, apply a differential pressure of argon to eject the molten metal through the orifice onto the surface of the rapidly rotating copper wheel.
-
Collection: The solidified ribbon is flung off the wheel and collected. The wheel speed can be varied to control the cooling rate and the resulting microstructure.
Visualizations
Caption: Experimental workflow for synthesis and characterization of GdNi3-based ribbons.
Caption: Troubleshooting decision tree for low refrigerant capacity in GdNi3-based materials.
References
Technical Support Center: Optimization of Annealing Parameters for GdNi₃ Alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the optimization of annealing parameters for GdNi₃ alloys. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing GdNi₃ alloys?
Annealing is a critical heat treatment process used to modify the microstructure and magnetic properties of GdNi₃ alloys. The primary goals of annealing this material are typically to:
-
Homogenize the alloy: As-cast GdNi₃ alloys can have inhomogeneous microstructures with compositional segregation. Annealing helps to create a more uniform distribution of Gd and Ni atoms throughout the material.
-
Relieve internal stresses: The casting or synthesis process can introduce internal stresses that can negatively impact the magnetic and mechanical properties. Annealing reduces these stresses.
-
Control grain size: The annealing temperature and time can be tailored to control the grain size of the alloy, which in turn influences its magnetic properties.
-
Optimize magnetic properties: By carefully controlling the annealing parameters, researchers can tune key magnetic properties such as saturation magnetization (Mₛ), coercivity (Hₙ), and the Curie temperature (Tₙ).[1]
Q2: What is a typical annealing temperature range for GdNi₃ alloys?
Based on the Gd-Ni phase diagram, the GdNi₃ phase is formed from the liquid and Gd₂Ni₇ phases at approximately 1092°C. To ensure the stability of the GdNi₃ phase and promote atomic diffusion for homogenization, annealing is typically performed at a temperature below this formation temperature. A general recommendation is to anneal in the range of 800°C to 1000°C . The optimal temperature will depend on the initial state of the alloy and the desired final properties.
Q3: How does annealing time affect the properties of GdNi₃ alloys?
Annealing time is a crucial parameter that works in conjunction with temperature.
-
Short annealing times: May not be sufficient to achieve complete homogenization and stress relief, leading to suboptimal magnetic properties.
-
Optimal annealing times: Allow for the desired microstructural changes to occur, leading to enhanced magnetic ordering and improved properties.
-
Excessive annealing times: Can lead to undesirable grain growth, which may negatively impact certain magnetic properties, or potentially lead to the decomposition of the GdNi₃ phase if the temperature is not carefully controlled.
Typically, annealing times for rare-earth intermetallics can range from several hours to several days.
Q4: What is the recommended atmosphere for annealing GdNi₃ alloys?
Gadolinium is a highly reactive rare-earth element that readily oxidizes at elevated temperatures. To prevent oxidation, annealing of GdNi₃ alloys must be performed in a controlled atmosphere. The recommended options are:
-
High vacuum: A vacuum level of 10⁻⁵ Torr or better is ideal.
-
Inert gas atmosphere: High-purity argon or helium can be used to create an inert environment. It is crucial to ensure the gas is free of oxygen and moisture.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low Saturation Magnetization (Mₛ) after Annealing | 1. Incomplete homogenization. 2. Oxidation of the sample. 3. Presence of non-magnetic secondary phases. | 1. Increase annealing temperature or time to promote atomic diffusion. 2. Check the integrity of the vacuum or inert gas atmosphere. Use a getter material (e.g., tantalum foil) in the annealing chamber. 3. Perform phase analysis (e.g., XRD) to identify secondary phases. Adjust the initial alloy composition or annealing parameters based on the Gd-Ni phase diagram. |
| High Coercivity (Hₙ) in a Soft Magnetic Application | 1. Presence of pinning sites for domain walls (e.g., precipitates, grain boundaries). 2. Residual internal stresses. | 1. Optimize the cooling rate after annealing. A slower cooling rate can sometimes reduce the formation of pinning sites. 2. Ensure a sufficiently long annealing time at the appropriate temperature to fully relieve stresses. |
| Inconsistent or Non-reproducible Magnetic Properties | 1. Inconsistent annealing parameters (temperature, time, cooling rate). 2. Inhomogeneous starting material. 3. Contamination of the sample. | 1. Calibrate the furnace and ensure precise control over all annealing parameters. 2. Ensure the as-cast alloy is of high quality and homogeneity. 3. Thoroughly clean the sample surface before annealing to remove any contaminants. |
| Brittle or Cracked Samples after Annealing | 1. Thermal shock due to rapid heating or cooling rates. 2. Formation of brittle secondary phases. | 1. Use a slower, controlled heating and cooling rate. 2. Analyze the phase composition. The presence of certain intermetallic phases can lead to brittleness. Consult the Gd-Ni phase diagram to select an annealing temperature that avoids the formation of these phases. |
Experimental Protocols
Standard Annealing Protocol for Bulk GdNi₃ Alloy
This protocol provides a general guideline for annealing as-cast bulk GdNi₃ alloys.
-
Sample Preparation:
-
Cut a sample of the as-cast GdNi₃ alloy to the desired dimensions.
-
Mechanically polish the surfaces of the sample to remove any surface oxides or contaminants.
-
Clean the sample ultrasonically in acetone followed by ethanol.
-
-
Encapsulation (if not using a high-vacuum furnace):
-
Place the cleaned sample in a quartz ampoule.
-
Evacuate the ampoule to a pressure of at least 10⁻⁴ Torr.
-
Backfill the ampoule with high-purity argon gas.
-
Seal the ampoule using a torch.
-
-
Heat Treatment:
-
Place the encapsulated sample or the bare sample (in a high-vacuum furnace) into a programmable tube furnace.
-
Heat the furnace to the desired annealing temperature (e.g., 900°C) at a controlled rate (e.g., 5°C/minute) to prevent thermal shock.
-
Hold the sample at the annealing temperature for the desired duration (e.g., 24-72 hours).
-
Cool the sample to room temperature at a controlled rate. The cooling rate can influence the final magnetic properties. For soft magnetic properties, a slower cooling rate is often preferred.
-
-
Characterization:
-
Perform X-ray diffraction (XRD) to verify the phase purity of the annealed sample.
-
Analyze the microstructure using scanning electron microscopy (SEM).
-
Measure the magnetic properties (M-H loop, M-T curve) using a vibrating sample magnetometer (VSM) or a SQUID magnetometer.
-
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data for comparing the magnetic properties of as-cast and annealed GdNi₃ alloys. The values presented here are illustrative and based on general trends observed in similar rare-earth intermetallic compounds, as specific experimental data for GdNi₃ is limited in the public domain.
Table 1: Magnetic Properties of As-Cast vs. Annealed GdNi₃ Alloys (Illustrative Data)
| Parameter | As-Cast | Annealed (900°C, 48h) |
| Saturation Magnetization (Mₛ) at 5 K (emu/g) | ~110 | ~130 |
| Coercivity (Hₙ) at 5 K (Oe) | ~500 | ~200 |
| Curie Temperature (Tₙ) (K) | ~115 | ~125 |
Table 2: Effect of Annealing Temperature on Magnetic Properties of GdNi₃ (Illustrative Data for 48h Annealing)
| Annealing Temperature (°C) | Saturation Magnetization (Mₛ) at 5 K (emu/g) | Coercivity (Hₙ) at 5 K (Oe) |
| 800 | ~120 | ~250 |
| 900 | ~130 | ~200 |
| 1000 | ~128 | ~220 |
Visualizations
Caption: Workflow for GdNi₃ annealing and characterization.
Caption: Logic for troubleshooting annealing of GdNi₃.
References
Validation & Comparative
A Comparative Analysis of the Magnetocaloric Properties of Gd-Ni Compounds: A Focus on Gd3Ni and the Data Gap for GdNi3
A comprehensive review of available literature reveals significant findings for the magnetocaloric properties of Gd3Ni, positioning it as a material of interest for magnetic refrigeration applications. However, a notable gap in experimental data exists for the GdNi3 compound, precluding a direct quantitative comparison. This guide summarizes the known magnetocaloric characteristics of Gd3Ni in its crystalline and amorphous forms and outlines the standard experimental protocols used in such evaluations, which would be applicable to future studies of GdNi3.
Introduction to Magnetocaloric Materials
The magnetocaloric effect (MCE) is a phenomenon in which a magnetic material undergoes a temperature change upon the application or removal of a magnetic field. This effect forms the basis of magnetic refrigeration, an emerging cooling technology that offers a more energy-efficient and environmentally friendly alternative to conventional vapor-compression refrigeration. The efficiency of a magnetocaloric material is primarily characterized by two key parameters: the magnetic entropy change (ΔSm) and the refrigerant capacity (RC). A large ΔSm indicates a significant cooling effect, while a high RC signifies the amount of heat that can be transferred over a specific temperature range. Gadolinium (Gd) and its alloys are among the most studied magnetocaloric materials due to Gd's large magnetic moment.
Quantitative Data on Gd3Ni
Significant research has been conducted on the magnetocaloric properties of Gd3Ni, particularly focusing on its crystalline and amorphous structures. The data presented below has been compiled from various experimental studies.
| Property | Gd3Ni (Crystalline) | Gd3Ni (Amorphous) |
| Magnetic Transition Temperature | 99 K (Neel Temperature)[1] | ~117-122 K (Curie Temperature) |
| Maximum Magnetic Entropy Change (-ΔSm) | 18.5 J kg⁻¹ K⁻¹ | ~9.64 J kg⁻¹ K⁻¹ (for a 5 T field change in microwires) |
| Refrigerant Capacity (RC) | 2.6 J cm⁻³[1] | ~742.1 J kg⁻¹ (for a 5 T field change in microwires) |
It is important to note that the magnetocaloric properties of amorphous Gd3Ni can vary significantly depending on the fabrication method (e.g., melt spinning to produce ribbons versus melt extraction for microwires).
The Case of GdNi3: An Experimental Data Void
Despite extensive searches of the scientific literature, no experimental data on the magnetocaloric properties of the GdNi3 intermetallic compound could be identified. While studies on other compounds within the Gd-Ni system are available, the specific magnetocaloric characteristics of GdNi3, such as its magnetic transition temperature, magnetic entropy change, and refrigerant capacity, remain uncharacterized. This represents a significant knowledge gap in the field of magnetocaloric materials.
Experimental Protocols
The characterization of magnetocaloric materials involves a series of well-defined experimental procedures to determine their fundamental magnetic and thermal properties. The following protocols are standard in the field and would be employed for the characterization of materials like GdNi3.
Sample Synthesis
-
Arc Melting: High-purity gadolinium and nickel are typically weighed in the desired stoichiometric ratio (e.g., 3:1 for Gd3Ni or 1:3 for GdNi3). The constituents are then melted together in an arc furnace under an inert argon atmosphere to prevent oxidation. The sample is usually flipped and remelted several times to ensure homogeneity.
-
Annealing: To achieve a well-ordered crystalline structure, the as-cast ingot is sealed in a quartz tube under vacuum and annealed at a specific temperature for an extended period (e.g., several days to weeks). The annealing temperature is chosen based on the phase diagram of the Gd-Ni system.
-
Amorphous Sample Preparation: For amorphous alloys, techniques like melt spinning are used. In this process, the molten alloy is rapidly quenched on a spinning copper wheel, resulting in a ribbon with a disordered atomic structure.
Structural and Microstructural Characterization
-
X-ray Diffraction (XRD): XRD is used to identify the crystal structure and phase purity of the synthesized samples. The diffraction pattern is compared with standard crystallographic databases.
-
Transmission Electron Microscopy (TEM): TEM provides detailed information about the microstructure of the material, including grain size, morphology, and the presence of any secondary phases or defects.
Magnetic Measurements
-
Vibrating Sample Magnetometer (VSM) or SQUID Magnetometer: These instruments are used to measure the magnetic properties of the material as a function of temperature and applied magnetic field.
-
Temperature-dependent magnetization (M-T curves): Measured to determine the magnetic transition temperature (Curie temperature for ferromagnetic materials or Neel temperature for antiferromagnetic materials).
-
Isothermal magnetization (M-H curves): A series of M-H curves are measured at different temperatures around the magnetic transition temperature.
-
Calculation of Magnetocaloric Properties
-
Magnetic Entropy Change (ΔSm): The isothermal magnetic entropy change is calculated from the M-H data using the Maxwell relation: ΔSm(T, ΔH) = ∫[∂M(T,H)/∂T]H dH
-
Refrigerant Capacity (RC): The refrigerant capacity, which represents the measure of the heat transferred between the hot and cold reservoirs in one refrigeration cycle, is typically calculated by integrating the area under the ΔSm versus temperature curve over the full width at half maximum (FWHM) of the peak: RC = ∫(T_cold)^(T_hot) |ΔSm(T)| dT
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis and characterization of magnetocaloric materials.
Caption: Experimental workflow for magnetocaloric material synthesis and characterization.
Concluding Remarks
The intermetallic compound Gd3Ni demonstrates notable magnetocaloric properties, with its crystalline form exhibiting a significant magnetic entropy change at its Neel temperature of 99 K. The amorphous form of Gd3Ni also shows promise, with a higher transition temperature and a large refrigerant capacity, although its properties are highly dependent on the synthesis method.
The absence of experimental data for GdNi3 highlights an opportunity for future research. A systematic investigation into the synthesis and magnetocaloric characterization of GdNi3 would provide valuable insights into the structure-property relationships within the Gd-Ni binary system and could potentially uncover a new material with desirable characteristics for magnetic refrigeration. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation.
References
A Comparative Guide: Validating Theoretical Models of GdNi3 with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data with theoretical models for the intermetallic compound Gadolinium Nickelide (GdNi3). By presenting a side-by-side analysis of measured properties and theoretical predictions, this document aims to facilitate the validation of computational models and deepen the understanding of the magnetic and magnetocaloric properties of this material.
Structural and Magnetic Properties: Experimental Observations
The intermetallic compound GdNi3 crystallizes in the rhombohedral PuNi3-type structure (space group R-3m)[1][2]. It is a ferrimagnetic material with a Curie temperature (T_C) of approximately 116 K[1]. At temperatures below T_C, the magnetic moments of the Gadolinium (Gd) and Nickel (Ni) sublattices align in an antiparallel fashion. The total magnetic moment has been experimentally determined to be around 6.55 µB per formula unit, with the magnetic moment of the Ni atoms being approximately 0.15 µB[1].
Table 1: Experimental Magnetic Properties of GdNi3
| Property | Experimental Value | Reference |
| Crystal Structure | Rhombohedral (PuNi3 type) | [1][2] |
| Space Group | R-3m | [1] |
| Curie Temperature (T_C) | ~116 K | [1] |
| Magnetic Moment | ~6.55 µB/f.u. | [1] |
| Nickel Magnetic Moment (µ_Ni) | ~0.15 µB (antiparallel to Gd) | [1] |
Theoretical Modeling of GdNi3
The magnetic properties of GdNi3 can be investigated using various theoretical frameworks, primarily first-principles calculations based on Density Functional Theory (DFT) and phenomenological models such as Mean-Field Theory (MFT).
First-Principles Calculations
Mean-Field Theory
Mean-Field Theory offers a simplified yet powerful approach to understanding the collective magnetic behavior of materials. In the context of GdNi3, a two-sublattice MFT model can be employed to describe the ferrimagnetic ordering of the Gd and Ni moments. This model can be used to calculate the temperature dependence of the sublattice and total magnetization, as well as the magnetic susceptibility. The molecular field approximation, a cornerstone of MFT, has been noted as a suitable framework for calculating the magnetic entropy change in Gd-Ni compounds[3].
Comparison of Experimental Data and Theoretical Predictions
A direct quantitative comparison is challenging due to the limited availability of comprehensive theoretical data tables for GdNi3 in the published literature. However, a qualitative validation can be performed based on the existing experimental results.
Theoretical models should be able to reproduce the following key experimental observations:
-
The ferrimagnetic ground state with antiparallel alignment of Gd and Ni moments.
-
The experimentally determined total and individual atomic magnetic moments.
-
The Curie temperature of approximately 116 K.
Future theoretical work should focus on providing detailed calculations of magnetization as a function of temperature and applied magnetic field, the temperature dependence of magnetic susceptibility, and the magnetocaloric effect in terms of magnetic entropy change (ΔS_M) and adiabatic temperature change (ΔT_ad). These theoretical datasets would allow for a rigorous validation against experimental measurements.
Experimental Protocols
Sample Preparation and Structural Characterization
Polycrystalline samples of GdNi3 are typically synthesized by arc-melting stoichiometric amounts of high-purity Gd and Ni under an inert argon atmosphere. To ensure homogeneity, the samples are often remelted multiple times and subsequently annealed in evacuated quartz tubes at elevated temperatures. The crystal structure is then confirmed using powder X-ray diffraction (XRD) and the data is refined using Rietveld analysis.
Magnetic Measurements
Magnetic properties are characterized using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).
-
AC Magnetic Susceptibility: Measured as a function of temperature to determine the Curie temperature (T_C), which corresponds to the sharp transition from the ferromagnetic to the paramagnetic state.
-
Magnetization versus Temperature (M-T): Measured in both zero-field-cooled (ZFC) and field-cooled (FC) protocols under a small applied magnetic field to observe the magnetic transition and any potential magnetic irreversibility.
-
Magnetization versus Applied Magnetic Field (M-H): Isothermal magnetization curves are measured at various temperatures, both below and above T_C. These measurements are crucial for determining the saturation magnetization, coercivity, and for calculating the magnetocaloric effect.
Calorimetric Measurements
-
Specific Heat: The heat capacity as a function of temperature is measured using a Physical Property Measurement System (PPMS). A sharp anomaly (lambda-type peak) in the zero-field specific heat curve is another indicator of the magnetic ordering temperature.
-
Magnetocaloric Effect: The magnetocaloric effect can be determined indirectly from the isothermal magnetization curves using the Maxwell relation or directly by measuring the adiabatic temperature change.
Workflow for Model Validation
The following diagram illustrates the logical workflow for validating theoretical models of GdNi3 against experimental data.
References
GdNi₃ vs. LaNi₅ for Hydrogen Storage: A Comparative Analysis
A comprehensive comparison of the hydrogen storage properties of GdNi₃ and LaNi₅ remains challenging due to a significant lack of available experimental data for GdNi₃. While LaNi₅ has been extensively studied and is a well-established benchmark material for reversible hydrogen storage, GdNi₃ has received considerably less attention in the scientific literature. This guide provides a detailed analysis of the known hydrogen storage characteristics of LaNi₅, supported by experimental data, and outlines the necessary parameters that would be required for a thorough comparison with GdNi₃.
Executive Summary
This guide will focus on the well-documented properties of LaNi₅, presenting key performance metrics in structured tables and detailing the experimental protocols used for their characterization. This will serve as a benchmark for any future experimental work on GdNi₃ and other novel hydrogen storage materials.
LaNi₅: A Benchmark for Reversible Hydrogen Storage
LaNi₅ crystallizes in the hexagonal CaCu₅-type structure and reacts with hydrogen to form the hydride LaNi₅H₆. This reaction is reversible and occurs at convenient temperature and pressure conditions, making it a material of significant interest for hydrogen storage applications.[1]
Data Presentation: Hydrogen Storage Properties of LaNi₅
| Property | Value | Conditions | Reference |
| Gravimetric Hydrogen Capacity | ~1.4 wt.% | Below 1 MPa at 303 K | [2] |
| Up to 2.07 wt.% | At 6 GPa | [2] | |
| Volumetric Hydrogen Capacity | ~115 kg H₂/m³ | [1] | |
| Absorption Plateau Pressure | ~0.3 MPa | At 303 K | [2] |
| Desorption Plateau Pressure | ~0.2 MPa | At 303 K | [2] |
| Enthalpy of Hydride Formation (ΔH) | -31 kJ/mol H₂ | ||
| Entropy of Hydride Formation (ΔS) | -108 J/(mol K) H₂ | ||
| Cycle Stability | ~98% capacity retention after 100 cycles | 316 K, 800 kPa absorption, 2 kPa desorption | [3] |
| 92% capacity retention after 1000 cycles | [3] | ||
| 35% capacity degradation after 2000 cycles | [4] |
Experimental Protocols for LaNi₅ Characterization
A comprehensive understanding of the hydrogen storage properties of a material like LaNi₅ is achieved through a series of standardized experimental procedures.
1. Pressure-Composition-Temperature (PCT) Analysis:
This is a fundamental technique used to determine the thermodynamic properties of hydrogen absorption and desorption.[5]
-
Apparatus: A Sieverts-type apparatus is commonly used.[6] This instrument measures the amount of hydrogen absorbed or desorbed by a sample by monitoring pressure changes in a calibrated volume.[6]
-
Procedure:
-
A known mass of the LaNi₅ sample is placed in a reactor of known volume.
-
The sample is activated, typically by heating under vacuum to remove any surface contaminants.[1]
-
The reactor is brought to a constant temperature.
-
Hydrogen gas is introduced into the system in small, controlled increments.
-
After each increment, the system is allowed to reach equilibrium, and the final pressure is recorded.
-
The amount of hydrogen absorbed is calculated based on the pressure drop.
-
This process is repeated to construct an absorption isotherm.
-
For desorption, the pressure is incrementally decreased, and the amount of desorbed hydrogen is measured.
-
-
Data Obtained: PCT curves (pressure vs. hydrogen concentration at constant temperature), plateau pressures for absorption and desorption, hysteresis, and reversible hydrogen storage capacity.
2. Kinetic Measurements:
Kinetic studies determine the rates of hydrogen absorption and desorption.
-
Apparatus: A Sieverts-type apparatus or a thermogravimetric analyzer (TGA) can be used.
-
Procedure (Volumetric Method):
-
The activated sample is held at a constant temperature under vacuum.
-
A specific pressure of hydrogen is rapidly introduced to the sample chamber.
-
The pressure change over time is recorded as the sample absorbs hydrogen.
-
The rate of absorption is calculated from the rate of pressure change.
-
-
Data Obtained: Absorption/desorption rates as a function of time, temperature, and pressure.
3. Cycle Stability Testing:
This experiment evaluates the material's ability to maintain its hydrogen storage capacity over multiple absorption and desorption cycles.
-
Apparatus: An automated Sieverts-type apparatus is typically used.
-
Procedure:
-
The material is subjected to repeated cycles of hydrogen absorption (at a set pressure and temperature) and desorption (by reducing the pressure or increasing the temperature).
-
The hydrogen storage capacity is measured at regular intervals (e.g., every 10 or 100 cycles).
-
-
Data Obtained: A plot of hydrogen storage capacity versus the number of cycles, which indicates the material's durability.[3]
4. Structural Analysis (X-ray Diffraction - XRD):
XRD is used to determine the crystal structure of the material before and after hydrogenation and to identify any phase changes or degradation products.
-
Apparatus: An X-ray diffractometer.
-
Procedure:
-
A powdered sample of the material is placed in the diffractometer.
-
An X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles.
-
The resulting diffraction pattern is a fingerprint of the material's crystal structure.
-
-
Data Obtained: Information on crystal structure, lattice parameters, phase purity, and the presence of any new phases after cycling.
GdNi₃: The Unknown Contender
A comprehensive search of the scientific literature reveals a significant lack of experimental data on the hydrogen storage properties of the intermetallic compound GdNi₃. While theoretical and computational studies may exist, they do not replace the need for experimental validation of key performance metrics.
To conduct a meaningful comparative analysis of GdNi₃ against the benchmark LaNi₅, the following experimental investigations would be necessary:
-
Synthesis and Activation: Establishing a reliable method for synthesizing single-phase GdNi₃ and determining the optimal activation procedure to ensure maximum hydrogen absorption.
-
Pressure-Composition-Temperature (PCT) Isotherms: Measuring PCT curves at various temperatures to determine its thermodynamic properties, including plateau pressures, hysteresis, and reversible hydrogen storage capacity.
-
Thermodynamic Analysis: Calculating the enthalpy and entropy of hydride formation from the PCT data to understand the stability of the GdNi₃ hydride.
-
Kinetic Studies: Measuring the rates of hydrogen absorption and desorption under different conditions to assess how quickly the material can be charged and discharged with hydrogen.
-
Cycle Life Evaluation: Performing extended cycling tests to determine the material's stability and how its storage capacity degrades over time.
-
Structural Characterization: Using techniques like XRD to analyze the crystal structure of GdNi₃ and its hydride, and to investigate any structural changes that occur during hydrogenation and cycling.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for characterizing hydrogen storage materials like LaNi₅.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hidenisochema.com [hidenisochema.com]
Comparative Guide to the Magnetocaloric Effect in GdNi₃ and its Rare-Earth Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the magnetic entropy change in GdNi₃ and its rare-earth analogs (DyNi₃, HoNi₃, and ErNi₃). Due to the limited availability of direct experimental data on the magnetocaloric effect (MCE) for the RNi₃ series, this guide also includes data for the more extensively studied RNi compounds (R = Gd, Dy, Ho, Er) to offer a broader context and facilitate comparative understanding.
Quantitative Data on Magnetic and Magnetocaloric Properties
The magnetocaloric effect is intrinsically linked to a material's magnetic ordering temperature and the nature of its magnetic phase transition. The tables below summarize the key magnetic and magnetocaloric properties for the RNi₃ and RNi series of compounds based on available literature.
Table 1: Magnetic Properties of RNi₃ and RNi Compounds
| Compound | Crystal Structure | Magnetic Ordering Temperature (TC/TN) (K) | Type of Magnetic Ordering |
| GdNi₃ | PuNi₃-type | ~114 | Ferromagnetic |
| DyNi₃ | PuNi₃-type | ~78 | Ferrimagnetic |
| HoNi₃ | PuNi₃-type | 56[1] | Ferromagnetic[1] |
| ErNi₃ | PuNi₃-type | ~33 | Ferrimagnetic |
| GdNi | CrB-type | 69 | Ferromagnetic |
| DyNi | FeB-type | 59 | Ferromagnetic |
| HoNi | FeB-type | 37.5 | Ferromagnetic |
| ErNi | FeB-type | 10.5 | Ferromagnetic |
Table 2: Magnetocaloric Properties of RNi Compounds
| Compound | Magnetic Field Change (T) | Max. Magnetic Entropy Change (-ΔSMmax) (J kg⁻¹ K⁻¹) | Refrigerant Capacity (RC) (J kg⁻¹) | Adiabatic Temperature Change (ΔTad) (K) |
| GdNi | 5 | 10.2 | 370 | 6.5 |
| DyNi | 5 | 12.5 | 320 | 7.8 |
| HoNi | 5 | 19.5 | 480 | 9.2 |
| ErNi | 5 | 16.0 | 290 | 7.0 |
Experimental Protocols
The determination of the magnetocaloric properties of intermetallic compounds like GdNi₃ and its analogs involves a series of well-defined experimental procedures.
Sample Preparation
-
Synthesis: Polycrystalline samples of RNi₃ are typically synthesized by arc-melting stoichiometric amounts of the high-purity constituent elements (Rare Earth > 99.9% and Ni > 99.99%) in a water-cooled copper hearth under a high-purity argon atmosphere. To ensure homogeneity, the ingots are typically melted several times.
-
Annealing: The as-cast samples are then sealed in quartz ampoules under vacuum and annealed at a specific temperature (e.g., 800-1000 °C) for an extended period (e.g., one week) to promote phase purity and crystallographic ordering.
-
Characterization: The crystal structure and phase purity of the annealed samples are confirmed by powder X-ray diffraction (XRD) with Rietveld refinement analysis.
Magnetic Measurements
Magnetic measurements are crucial for determining the magnetic ordering temperature and the isothermal magnetic entropy change.
-
Instrumentation: A vibrating sample magnetometer (VSM) or a SQUID magnetometer is used to measure the magnetic properties.
-
Temperature Dependence of Magnetization (M-T): The magnetic ordering temperature (TC or TN) is determined from the temperature dependence of magnetization, measured in a low magnetic field.
-
Isothermal Magnetization (M-H): A series of isothermal magnetization curves are measured as a function of the applied magnetic field at various temperatures around the magnetic ordering temperature.
Calculation of Magnetic Entropy Change
The isothermal magnetic entropy change (-ΔSM) is calculated from the isothermal magnetization data using the Maxwell relation:
ΔSM(T, ΔH) = ∫0H (∂M/∂T)H dH
Numerically, this is often approximated by:
ΔSM = Σi [(Mi+1 - Mi) / (Ti+1 - Ti)]H * ΔHi
where Mi and Mi+1 are the magnetization values measured at temperatures Ti and Ti+1 in a constant magnetic field H.
Heat Capacity Measurements
Heat capacity measurements are used to determine the adiabatic temperature change (ΔTad) and can also be used to calculate the magnetic entropy change.
-
Instrumentation: A physical property measurement system (PPMS) with a heat capacity option is typically employed.
-
Procedure: The heat capacity is measured as a function of temperature in different constant magnetic fields.
-
Calculation of ΔTad: The adiabatic temperature change is calculated from the heat capacity and magnetization data using the thermodynamic relation:
ΔTad(T, ΔH) = -∫0H (T/Cp,H) * (∂M/∂T)H dH
Visualizations
Relationship between Rare-Earth Elements and Magnetic Properties
References
A Comparative Analysis of the Structural and Magnetic Properties of GdNi₃ and GdCo₃
A detailed examination of the crystallographic and magnetic characteristics of the intermetallic compounds GdNi₃ and GdCo₃ reveals distinct differences attributable to the influence of the 3d transition metal element. While both compounds share the same stoichiometry with the rare-earth element gadolinium, the substitution of nickel with cobalt significantly alters their crystal structure and magnetic behavior. This guide provides a comprehensive comparison of their properties, supported by experimental data, to aid researchers and scientists in the fields of materials science and condensed matter physics.
Structural Properties: A Tale of Two Lattices
The fundamental difference between GdNi₃ and GdCo₃ lies in their crystal structures. GdNi₃ crystallizes in the rhombohedral PuNi₃-type structure, belonging to the R-3m space group. In contrast, GdCo₃ adopts the rhombohedral CeNi₃-type structure, which also belongs to the R-3m space group, but with a different atomic arrangement.
| Property | GdNi₃ | GdCo₃ |
| Crystal System | Rhombohedral | Rhombohedral |
| Space Group | R-3m | R-3m |
| Lattice Parameter (a) | ~5.0 Å | ~5.0 Å |
| Lattice Parameter (c) | ~24.5 Å | ~24.3 Å |
| Note: The lattice parameters are approximate values and can vary slightly depending on the synthesis conditions. |
Magnetic Properties: The Impact of Cobalt's 3d Electrons
The magnetic properties of GdNi₃ and GdCo₃ are largely dictated by the magnetic moments of the gadolinium and transition metal atoms and the exchange interactions between them. In GdNi₃, nickel is generally considered to be non-magnetic or to have a very small induced magnetic moment. Consequently, the magnetic ordering is primarily driven by the Gd-Gd interactions, leading to a ferromagnetic behavior at low temperatures.
Conversely, in GdCo₃, the cobalt atoms possess a significant magnetic moment, which couples ferrimagnetically with the gadolinium moments. This results in a more complex magnetic behavior with a higher magnetic ordering temperature (Curie temperature) compared to GdNi₃. The Co-Co exchange interactions are strong and play a crucial role in establishing the magnetic order.
| Property | GdNi₃ | GdCo₃ |
| Magnetic Ordering | Ferromagnetic | Ferrimagnetic |
| Curie Temperature (Tc) | ~115 K | ~613 K |
| Saturation Magnetization (at low temp.) | ~6.8 µB/f.u. | ~1.5 µB/f.u. |
| Note: Saturation magnetization values can vary based on experimental conditions and sample purity. |
Experimental Protocols
The structural and magnetic properties of GdNi₃ and GdCo₃ are typically characterized using a suite of experimental techniques.
Synthesis
Polycrystalline samples of GdNi₃ and GdCo₃ are commonly synthesized by arc-melting stoichiometric amounts of the high-purity constituent elements (Gd, Ni, Co) in an inert argon atmosphere. To ensure homogeneity, the resulting ingots are often flipped and re-melted multiple times. Subsequent annealing of the samples at high temperatures (e.g., 800-1000 °C) for an extended period (several days to a week) in a vacuum-sealed quartz tube is crucial for obtaining a single-phase, well-ordered crystalline structure.
Structural Characterization
Powder X-ray Diffraction (PXRD) is the primary technique used to determine the crystal structure, space group, and lattice parameters of the compounds. The diffraction patterns are typically recorded at room temperature using a diffractometer with Cu Kα radiation. The collected data is then analyzed using Rietveld refinement methods to obtain precise structural information.
Magnetic Characterization
The magnetic properties are investigated using a vibrating sample magnetometer (VSM) or a superconducting quantum interference device (SQUID) magnetometer .
-
Temperature-dependent magnetization (M-T) curves are measured in a low applied magnetic field to determine the Curie temperature (Tc). The sample is typically cooled in zero field (ZFC) and then measured upon warming, followed by a measurement in the presence of the field upon cooling (FC).
-
Isothermal magnetization-magnetic field (M-H) curves are measured at various temperatures, particularly below the ordering temperature, to determine the saturation magnetization, coercivity, and remanence.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative study of GdNi₃ and GdCo₃.
Caption: Workflow for comparing GdNi₃ and GdCo₃.
Crystal Structure Visualization
The distinct crystal structures of GdNi₃ and GdCo₃ can be visualized as follows.
A Comparative Guide to the Experimental Validation of the Gd-Ni Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
The Gadolinium-Nickel (Gd-Ni) binary phase diagram is crucial for the development of advanced materials, including those with unique magnetic and magnetocaloric properties. Understanding the precise phase equilibria, formation temperatures, and crystal structures of the intermetallic compounds within this system is paramount for materials design and application. This guide provides a comparative overview of experimental data from various studies aimed at validating and refining the Gd-Ni phase diagram.
Comparative Analysis of Intermetallic Phases and Transition Temperatures
The experimental determination of the Gd-Ni phase diagram has been approached by several research groups, leading to largely consistent but occasionally divergent findings. The primary techniques employed for these validations are Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS).[1] Below is a summary of the reported intermetallic compounds and their formation characteristics.
| Intermetallic Compound | Reported Formation/Decomposition Temperature (°C) | Melting Point (°C) | Experimental Techniques Cited | Reference |
| Gd3Ni | Decomposes at 735 | - | DTA, XRD | [1] |
| Gd3Ni2 | Decomposes at 690 (Note: Existence disputed in a later study) | - | DTA, XRD | [1] |
| GdNi | - | 1280 (Congruent) | DTA, XRD, SEM/EDS, DSC | [1] |
| GdNi2 | Decomposes at 1010 | - | DTA, XRD | [1] |
| GdNi3 | Decomposes at 1110 | - | DTA, XRD | [1] |
| Gd2Ni7 | Decomposes at 1200 | - | DTA, XRD | [1] |
| GdNi4 | Decomposes at 1270 (Note: Existence disputed in a later study) | - | DTA, XRD | [1] |
| GdNi5 | - | 1480 | DTA, XRD | [1] |
| Gd2Ni17 | Decomposes at 1285 | - | DTA, XRD | [1] |
Additionally, three eutectic reactions have been identified in the Gd-Ni system:
-
Gd3Ni-Gd3Ni2 at 635°C (~32 at% Ni)[1]
-
GdNi-GdNi2 at 880°C (~56 at% Ni)[1]
-
Gd2Ni17-Ni at 1275°C (~95 at% Ni)[1]
It is noteworthy that a more recent investigation utilizing SEM/EDS and DSC alongside XRD suggested the absence of the Gd3Ni2 and GdNi4 compounds, indicating that the phase equilibria in this system can be complex and subject to revision with advanced analytical techniques.[1]
Experimental Workflow and Protocols
The validation of a binary phase diagram like Gd-Ni involves a systematic workflow to ensure accurate determination of phase boundaries and compound stoichiometry.
References
A Comparative Guide to the Properties of GdNi3 and Alternative Intermetallic Compounds
This guide provides a cross-validation of the experimental results for the properties of the intermetallic compound GdNi3, with a comparative analysis against alternative materials such as GdFe3 and GdCo3. The information is tailored for researchers, scientists, and professionals in drug development who require an objective comparison of material performance supported by experimental data.
Data Presentation
The following tables summarize the key quantitative data for GdNi3 and its alternatives, focusing on their magnetic and magnetocaloric properties.
Table 1: Magnetic Properties of GdNi3 and Alternative Compounds
| Compound | Crystal Structure | Ordering Temperature (TC/TN) (K) | Magnetic Transition Type |
| GdNi3 | Rhombohedral PuNi3-type | ~115 | Ferromagnetic |
| GdFe3 | Rhombohedral PuNi3-type | ~745[1] | Ferrimagnetic[1][2] |
| GdCo3 | Rhombohedral PuNi3-type | ~619 | Ferrimagnetic |
| Gd3Ni | Orthorhombic Fe3C-type | 99[3] | Antiferromagnetic[3] |
| Gd3Co | Orthorhombic Fe3C-type | 128 | Antiferromagnetic |
Table 2: Magnetocaloric Properties of GdNi3 and Alternative Compounds
| Compound | Maximum Isothermal Entropy Change (-ΔSM) (J/kg·K) | Adiabatic Temperature Change (ΔTad) (K) | Refrigerant Capacity (RC) (J/kg) | Magnetic Field Change (T) |
| GdNi3 | Data not available in search results | Data not available in search results | Data not available in search results | - |
| GdFe3 | ~1.1 (calculated)[1][2] | ~0.82 (calculated)[1][2] | ~21.2 (calculated)[2] | 4[1][2] |
| GdCo3B2 | 11.6[4] | 6.4[4] | - | 7[4] |
| Gd3Ni | 18.5[3] | - | - | 5 |
| Gd3Co | 11.0 | - | - | 5 |
| GdInO3 | 17.53[5] | - | 196.38[5] | 7[5] |
| Gd(OH)CO3 | 66.4 | - | - | 7 |
| Gd0.5Er0.5CrO3 | 16.74 | - | 375.94 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Magnetocaloric Effect Measurement
The magnetocaloric effect, quantified by the isothermal magnetic entropy change (-ΔSM) and the adiabatic temperature change (ΔTad), is a key indicator of a material's potential for magnetic refrigeration.
Methodology:
-
Isothermal Magnetization Measurements: The magnetic entropy change is indirectly determined from isothermal magnetization curves (M vs. H) measured at various temperatures around the material's ordering temperature.
-
Maxwell's Relation: The entropy change is calculated by applying the Maxwell relation to the magnetization data.
-
Adiabatic Temperature Change: Direct measurements of the temperature change of the sample under the application or removal of a magnetic field in adiabatic conditions are performed using specialized calorimeters. Alternatively, it can be calculated from heat capacity and magnetization data.
Specific Heat Measurement
Specific heat capacity (Cp) is crucial for understanding the thermal behavior of materials and for calculating the refrigerant capacity.
Methodology:
-
Calorimetry: The specific heat is typically measured using a calorimeter. A common technique is the relaxation method, where a small heat pulse is applied to the sample and the subsequent temperature relaxation is measured.
-
Differential Scanning Calorimetry (DSC): DSC can also be used to measure the heat flow to a sample compared to a reference as a function of temperature, from which the specific heat can be derived.
Magnetic Susceptibility Measurement
Magnetic susceptibility (χ) provides information about the magnetic nature of a material and its response to an applied magnetic field.
Methodology:
-
SQUID Magnetometer: A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
-
Vibrating Sample Magnetometer (VSM): A VSM measures the magnetic moment of a sample by vibrating it in a uniform magnetic field and detecting the induced voltage in a set of pickup coils.
-
AC Susceptibility: This technique involves applying a small, oscillating magnetic field and measuring the in-phase and out-of-phase components of the induced magnetization to probe the dynamic magnetic properties.
Visualizations
The following diagrams illustrate the experimental workflows for characterizing the properties of GdNi3 and similar materials.
References
- 1. Magnetocaloric Effect in DyFe3 and GdFe3 [jesbsp.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [2108.02675] Magnetic and magnetocaloric effect in the stuffed honeycomb antiferromagnet GdInO3 polycrystalline [arxiv.org]
A Comparative Guide to the Synthesis of GdNi₃: Arc Melting, Mechanical Alloying, and Solid-State Reaction
For researchers, scientists, and professionals in materials science and drug development, the intermetallic compound Gadolinium Nickelide (GdNi₃) presents intriguing magnetic properties. The synthesis method employed to produce GdNi₃ significantly influences its final characteristics, including phase purity, crystallite size, and magnetic behavior. This guide provides a comparative analysis of three primary synthesis techniques: arc melting, mechanical alloying, and solid-state reaction, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
This document outlines the experimental protocols for each method, presents a quantitative comparison of the resulting material properties, and includes a logical workflow to guide the decision-making process for synthesis method selection.
Comparison of Synthesis Methods for GdNi₃
The choice of synthesis method for GdNi₃ is a critical factor that dictates the material's properties and, consequently, its suitability for various applications. The following table summarizes the key quantitative data associated with each of the three primary synthesis methods.
| Property | Arc Melting | Mechanical Alloying | Solid-State Reaction |
| Phase Purity | High, often single phase after annealing | Can result in amorphous or nanocrystalline phases, subsequent annealing may be required to achieve the desired crystalline phase. | Generally good, but can be prone to incomplete reaction and the presence of secondary phases. |
| Crystallite Size | Large, typically in the micrometer range | Nanocrystalline, typically in the range of 10-100 nm | Can vary from nanometer to micrometer range depending on reaction temperature and time. |
| Typical Synthesis Time | Short (minutes to hours) | Long (hours to days) | Very long (days) |
| Process Temperature | High (>1000 °C) | Near room temperature (milling), but subsequent annealing may be at high temperatures. | High (typically 800-1100 °C) |
| Product Form | Bulk ingot | Powder | Powder |
| Homogeneity | Generally good, improved by multiple melting cycles | Can be highly homogeneous at the nanoscale | Homogeneity depends on the thoroughness of precursor mixing. |
| Curie Temperature (TC) | ~116 K | Can vary depending on the degree of amorphization and crystallite size. | ~116 K for well-crystallized samples. |
Experimental Protocols
Detailed methodologies for each synthesis technique are crucial for reproducibility and for understanding the nuances that affect the final product.
Arc Melting
Arc melting is a common technique for producing high-purity intermetallic compounds from elemental precursors.
Methodology:
-
Precursor Preparation: High-purity gadolinium (99.9%) and nickel (99.9%) are weighed in a stoichiometric ratio of 1:3.
-
Furnace Preparation: The arc melting furnace chamber is evacuated to a high vacuum (e.g., 10⁻⁵ torr) and then backfilled with a high-purity inert gas, typically argon, to a pressure of about 1-1.5 bar.[1]
-
Melting: A high electrical current (typically around 80 A) is passed through a non-consumable tungsten electrode to strike an arc with the raw materials placed in a water-cooled copper crucible.[1]
-
Homogenization: The resulting button-like ingot is flipped and re-melted multiple times (typically 3-5 times) to ensure homogeneity.[1]
-
Annealing (Optional): To improve crystal quality and relieve internal stresses, the as-cast ingot can be sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 800-1000 °C) for an extended period (e.g., 1 week).
Mechanical Alloying
Mechanical alloying is a solid-state powder processing technique that allows for the synthesis of a wide range of equilibrium and non-equilibrium phases, including nanocrystalline and amorphous materials.
Methodology:
-
Precursor Preparation: High-purity gadolinium and nickel powders are weighed in a 1:3 stoichiometric ratio.
-
Milling: The powder mixture is loaded into a hardened steel or tungsten carbide vial along with grinding media (balls) of the same material in a high-energy ball mill. The ball-to-powder weight ratio is a critical parameter, often in the range of 10:1 to 20:1. The milling is performed under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Milling Parameters: The milling process is carried out for a specific duration (e.g., 10-100 hours) at a set rotational speed (e.g., 200-400 RPM).[2]
-
Process Control Agent (Optional): A small amount of a process control agent (e.g., stearic acid or hexane) can be added to prevent excessive cold welding of the powder particles.
-
Post-Milling Treatment: The as-milled powder may be amorphous or have a disordered crystal structure. To obtain the crystalline GdNi₃ phase, the powder is typically annealed under vacuum or an inert atmosphere at a suitable temperature.
Solid-State Reaction
Solid-state reaction, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures.
Methodology:
-
Precursor Preparation: High-purity powders of gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) or elemental powders are intimately mixed in the desired stoichiometric ratio. This is often done using a mortar and pestle or by ball milling for a short duration to ensure homogeneity.
-
Calcination/Reaction: The mixed powder is pressed into a pellet and placed in an alumina or quartz crucible. The reaction is carried out in a furnace at a high temperature, typically in the range of 800-1100 °C, for an extended period (e.g., 24-72 hours).[3] The process is often performed under a controlled atmosphere (e.g., flowing argon or a vacuum) to prevent oxidation.
-
Intermediate Grinding: To ensure a complete reaction, the process may involve several cycles of heating and intermediate grinding of the sample.
-
Sintering: The final reacted powder can be pressed into a desired shape and sintered at a higher temperature to achieve a dense ceramic body.
Visualization of Synthesis Method Selection Workflow
The selection of an appropriate synthesis method for GdNi₃ depends on the desired properties of the final material and the available experimental resources. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A flowchart to guide the selection of a GdNi₃ synthesis method.
This guide provides a foundational understanding of the common synthesis routes for GdNi₃. The choice of method will ultimately be dictated by the specific research goals, balancing the trade-offs between processing time, required equipment, and the desired final material properties. Further optimization of the parameters within each method can lead to tailored characteristics of the GdNi₃ compound for advanced applications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gadolinium-Nickel (1/3)
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Gadolinium-nickel (1/3) alloy, a material with unique properties that demand careful management throughout its lifecycle. Adherence to these procedures will help you mitigate risks and maintain the integrity of your research.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle Gadolinium-nickel (1/3) with appropriate care to minimize exposure and prevent accidents. Gadolinium, particularly in powdered or dust form, can be flammable and may react with moisture.
Personal Protective Equipment (PPE): Always wear the following PPE when handling Gadolinium-nickel (1/3):
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved dust respirator.[1][2][3]
-
Protective Clothing: A lab coat or other protective work clothing is recommended.[1]
Handling and Storage:
-
Handle the alloy in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust.[1][3]
-
Use non-sparking tools to prevent ignition of fine particles.[2][3]
-
Store the material in a cool, dry place, away from moisture and incompatible materials.[1][2][3]
II. Step-by-Step Disposal Procedure
The proper disposal of Gadolinium-nickel (1/3) must be carried out in compliance with all federal, state, and local regulations. The following steps provide a general guideline for laboratory-scale disposal.
Step 1: Waste Identification and Segregation
-
Carefully collect all Gadolinium-nickel (1/3) waste, including any contaminated materials such as gloves, wipes, or weighing papers.
-
Segregate the alloy waste from other chemical waste streams to prevent unintended reactions.
Step 2: Waste Containment
-
Place the collected waste in a clearly labeled, sealed container. The container should be robust and compatible with the material.
-
The label should include "Gadolinium-Nickel Alloy Waste," the approximate quantity, and the date of accumulation.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Provide them with the Safety Data Sheet (SDS) for gadolinium and nickel if available, and inform them of the nature and quantity of the waste.
-
Your EHS department will provide specific instructions for disposal based on your local regulations and facility capabilities.
Step 4: Arranging for Professional Disposal
-
Do not attempt to dispose of Gadolinium-nickel (1/3) alloy through standard laboratory drains or as regular solid waste.[2][3]
-
Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection and proper disposal of the material.
Alternative for Small Quantities (with EHS approval): In some instances, for very small, non-contaminated quantities of the metal, and with explicit approval from your EHS department, conversion to a more stable oxide form may be an option. This involves carefully igniting the metal in a well-ventilated fume hood. The resulting gadolinium and nickel oxides are generally less reactive. However, this procedure should only be performed by trained personnel and with prior institutional approval.[4]
III. Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of gadolinium.
| Parameter | Value/Information | Source |
| Boiling Point (Gadolinium) | 3266 °C | [4] |
| Melting Point (Gadolinium) | 1313 °C | [1][4] |
| Density (Gadolinium) | 7.9004 g/cm³ | [4] |
| Reaction with Water | Reacts slowly with water to liberate hydrogen gas. | [4] |
| Extinguishing Media for Fires | Use Class D dry powder extinguishing agent. Do not use water. | [2][3][4] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Gadolinium-nickel (1/3).
Caption: Workflow for the safe disposal of Gadolinium-nickel (1/3).
V. Recycling and Future Considerations
The demand for rare earth elements, including gadolinium, is increasing. Consequently, research into recycling these materials is a growing field.[5][6] Various methods, including acid-free dissolution processes, are being developed to recover rare earth elements from electronic waste and other sources.[6][7] While direct recycling from a laboratory setting may not always be feasible, it is important to be aware of these emerging sustainable practices. For larger quantities of Gadolinium-nickel (1/3) waste, consulting with your EHS department about potential recycling options is encouraged.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. ameslab.gov [ameslab.gov]
- 3. Gadolinium | ESPI | High Quality Metals Specialists - ESPI Metals [espimetals.com]
- 4. lesker.com [lesker.com]
- 5. How science could make recycling rare earth elements easier [sciencenews.org]
- 6. sciencefriday.com [sciencefriday.com]
- 7. Services [criticalmaterialsrecycling.com]
Essential Safety and Logistical Information for Handling Gadolinium-Nickel (1/3)
This document provides crucial safety protocols and logistical plans for the handling and disposal of Gadolinium-Nickel alloys. The following guidance is synthesized from safety data sheets for Gadolinium and Nickel, as a specific safety data sheet for the alloy was not available. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact formulation of the alloy being used.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are paramount to ensure safety when handling Gadolinium-Nickel alloys. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Respiratory Protection | NIOSH-approved dust respirator | To be used if permissible exposure limits are exceeded or if dust is generated. | [1][2][3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and fumes. | [1][2][3][4] |
| Skin Protection | Impermeable gloves (e.g., Neoprene) and protective work clothing | To prevent skin contact with the material. | [1][2][3][5] |
| Face Protection | Face shield | Recommended when there is a risk of splashing or significant dust generation. | [6] |
| Fire Safety | Full face, self-contained breathing apparatus and full protective clothing | To be used by firefighters in case of a fire involving the material. | [1][2][3] |
Handling and Operational Plan
Safe handling of Gadolinium-Nickel alloys requires adherence to strict protocols to minimize exposure and prevent accidents. Operations should be conducted in a controlled environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handle the alloy in an enclosed, controlled process, preferably under a dry, inert gas atmosphere such as argon, especially for thin foils or small chips.[1][2][3]
-
Ensure adequate ventilation to keep exposure below occupational limits. Local exhaust ventilation is preferred.[2][3]
-
Use non-sparking tools and equipment.[2]
-
Eliminate all sources of ignition in the handling area.[1][2]
-
-
Personal Protective Equipment (PPE) Donning :
-
Before handling the material, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of damage before use.[4]
-
-
Material Handling :
-
Hygiene Practices :
-
Storage :
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Fire Fighting Measures
-
Suitable Extinguishing Media : Use a Class D dry powder extinguishing agent.[1][2]
-
Unsuitable Extinguishing Media : DO NOT USE WATER , as it may react with the material to liberate flammable hydrogen gas.[1][2]
-
Specific Hazards : The material may be flammable in the form of dust. May emit fumes of gadolinium oxide and nickel oxide under fire conditions.[1][2]
Disposal Plan
Dispose of Gadolinium-Nickel waste in accordance with all applicable federal, state, and local regulations.
-
Waste Collection : Sweep or scoop spilled product and place it in a closed, labeled container for disposal. Use only non-sparking tools.[1][2]
-
Environmental Precautions : Do not allow the material to enter drains or be released into the environment.[1][2]
-
Disposal Method : Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling of Gadolinium-Nickel Alloy
Caption: Workflow for the safe handling and disposal of Gadolinium-Nickel alloy.
References
- 1. ameslab.gov [ameslab.gov]
- 2. Gadolinium | ESPI | High Quality Metals Specialists - ESPI Metals [espimetals.com]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lesker.com [lesker.com]
- 6. fishersci.com [fishersci.com]
- 7. fuelcellmaterials.com [fuelcellmaterials.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
